6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-3-4-8-9-6-10-11(8)5-7/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYQTHGOWLWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C(=NC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2) in Medicinal Chemistry and Bioconjugation
Executive Summary
In the landscape of modern drug discovery and bioconjugation, the selection of a robust, versatile molecular scaffold is paramount. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2) has emerged as a privileged building block. By combining the potent kinase hinge-binding capabilities of the triazolo[1,5-a]pyridine core with the bioorthogonal reactivity of a terminal alkyne, this compound serves as a critical intermediate for synthesizing selective tyrosine kinase inhibitors (e.g., JAK1/2, AXL) and developing advanced chemical biology probes[1],[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and self-validating experimental protocols for its functionalization.
Physicochemical Properties & Molecular Architecture
To effectively utilize this scaffold, one must understand its fundamental properties and electronic distribution. The [1,2,4]triazolo[1,5-a]pyridine core is an electron-deficient, fused bicyclic system. The bridgehead nitrogen (N4) alongside N1 and N3 creates a unique dipole moment, making the core highly resistant to oxidative metabolism while acting as a superior hydrogen-bond acceptor[3].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 356560-82-2 | Standardized registry identifier. |
| Molecular Formula | C8H5N3 | Low molecular weight allows for downstream fragment-based drug discovery (FBDD). |
| Molecular Weight | 143.15 g/mol | High ligand efficiency (LE) when binding to target proteins[4]. |
| InChI Key | QKNYQTHGOWLWND-UHFFFAOYSA-N | Unique structural identifier[4]. |
| Purity | ≥98% | Essential for sensitive transition-metal catalyzed cross-couplings[4]. |
| Storage Conditions | 4°C, under Nitrogen | Prevents oxidative degradation or spontaneous Glaser homocoupling of the alkyne[4]. |
Application 1: Kinase Inhibitor Design (JAK/AXL)
The Causality of Scaffold Selection
The triazolopyridine scaffold is a highly effective bioisostere for indoles and azaindoles. In the context of kinase inhibition, the N1 and N3 atoms act as bidentate hydrogen bond acceptors. These atoms perfectly mimic the adenine ring of ATP, allowing the core to anchor deeply within the kinase hinge region[1],[5].
Crucially, the ethynyl group at the C6 position acts as a rigid, sp-hybridized vector. Because it is linear, it projects out of the hinge region without causing steric clashes, directing subsequent functional groups straight into the solvent-exposed area or the hydrophobic selectivity pocket. This allows medicinal chemists to achieve high selectivity for specific kinases (such as JAK1 or AXL) over off-target kinases[2],[5].
Fig 1: Pharmacophore mapping of the triazolo[1,5-a]pyridine core within the kinase ATP pocket.
Application 2: CuAAC Bioconjugation (Click Chemistry)
The terminal alkyne of CAS 356560-82-2 is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). To ensure absolute reproducibility, the following protocol is designed as a self-validating system , incorporating real-time visual and analytical checkpoints[3].
Self-Validating CuAAC Protocol
Reagents: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), Azide-functionalized probe (1.0 eq), CuSO₄·5H₂O (0.1 eq), THPTA ligand (0.1 eq), Sodium Ascorbate (0.5 eq). Solvent: tert-Butanol / Water (1:1 v/v).
-
Catalyst Pre-complexation: Dissolve CuSO₄·5H₂O and THPTA in water.
-
Causality: THPTA acts as a stabilizing ligand for Cu(I), preventing the copper from catalyzing unwanted Glaser homocoupling of the alkyne.
-
Validation Checkpoint 1: The solution must remain a clear, bright blue.
-
-
Reduction to Active Species: Add Sodium Ascorbate to the stirring catalyst mixture.
-
Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species.
-
Validation Checkpoint 2: An immediate color shift from blue to pale yellow/colorless visually confirms the generation of Cu(I).
-
-
Cycloaddition: Add the alkyne (CAS 356560-82-2) and the azide probe dissolved in tert-butanol. Stir at room temperature for 2 hours.
-
Causality: The Cu(I) acetylide intermediate forms and undergoes a highly regioselective [3+2] cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.
-
-
Analytical Validation:
-
Validation Checkpoint 3: Monitor via in-situ IR spectroscopy. The complete disappearance of the azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3200 cm⁻¹) confirms reaction completion. Final validation is achieved via LC-MS showing the expected[M+H]⁺ mass shift.
-
Fig 2: Self-validating CuAAC workflow for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine conjugation.
Application 3: Late-Stage Functionalization via Sonogashira Coupling
For drug development professionals looking to extend the conjugated system of the core (e.g., attaching substituted aryl rings to probe the selectivity pocket), Sonogashira cross-coupling is the optimal pathway.
Self-Validating Sonogashira Protocol
-
Degassing (Critical Step): Dissolve CAS 356560-82-2 (1.0 eq) and Aryl Iodide (1.1 eq) in anhydrous DMF/Et₃N (3:1). Subject the flask to three freeze-pump-thaw cycles.
-
Causality: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed oxidative homocoupling of the terminal alkyne.
-
-
Catalyst Activation: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Heat to 70°C.
-
Causality: CuI forms the copper acetylide, which undergoes transmetalation with the Pd-aryl complex generated by the oxidative addition of the aryl iodide.
-
-
Reaction Monitoring:
-
Validation Checkpoint: Track the reaction via GC-MS. The consumption of the aryl iodide peak and the emergence of a highly fluorescent extended conjugated product under 365 nm UV light indicates successful cross-coupling.
-
Safety, Storage, and Handling
As with all specialized heterocyclic building blocks, strict adherence to safety protocols is required[4]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
-
Handling: Manipulate within a certified fume hood using nitrile gloves and safety goggles.
-
Storage: Store at 4°C under an inert atmosphere (Nitrogen or Argon) to preserve the integrity of the terminal alkyne and prevent moisture-induced degradation[4].
References
- Cancer Research Technology Limited (2009). "WO2009047514A1 -[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use". Google Patents.
- Galapagos NV (2010). "EP2445911B1 - 5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-YL CARBOXAMIDES AS JAK INHIBITORS". Google Patents.
-
MDPI Molecules (2024). "Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles". MDPI Open Access Journals. URL:[Link]
Sources
- 1. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 2. US11919896B2 - [1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | 356560-82-2 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Chemical structure and molecular weight of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Technical Monograph: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-82-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its fused bicyclic [1,2,4]triazolo[1,5-a]pyridine core and a reactive terminal alkyne at the C6 position, this compound serves as a critical "click-ready" intermediate.[1] Its structural rigidity and nitrogen-rich pharmacophore make it an ideal candidate for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases (JAK1/2, TYK2) and nuclear receptors (ROR
Physicochemical Profile
The following data consolidates the core metrics required for analytical verification and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | |
| CAS Number | 356560-82-2 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 143.15 g/mol | Exact Mass: 143.0483 |
| Physical State | Pale yellow to off-white solid | |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Predicted) | ~2.5 (Conjugate acid) | Weakly basic pyridine nitrogen |
| LogP (Predicted) | 1.2 - 1.5 | Lipophilic enough for cell permeability |
| SMILES | C#Cc1cn2ncn(c2cc1) |
Synthetic Architecture
The synthesis of 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine is most reliably achieved via a Sonogashira cross-coupling strategy, utilizing the commercially available 6-bromo-[1,2,4]triazolo[1,5-a]pyridine precursor.[1] Direct ethynylation ensures the preservation of the sensitive triazole ring.[1]
Reaction Pathway Visualization[1]
Caption: Two-step synthetic workflow from the bromo-precursor to the terminal alkyne target.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Reagents: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv), Pd(PPh
) (5 mol%), CuI (10 mol%), Triethylamine (Et N). -
Solvent: Anhydrous THF or DMF (degassed).[1]
-
Procedure:
-
Charge a flame-dried Schlenk flask with the bromo-precursor, Pd catalyst, and CuI under Argon.
-
Add degassed THF and Et
N.[1] -
Add TMS-acetylene dropwise via syringe.[1]
-
Heat to 60°C and stir for 4–12 hours (monitor by TLC/LC-MS).
-
Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Step 2: Desilylation (TMS Removal) [1]
-
Reagents: TMS-intermediate (from Step 1), Potassium Carbonate (
).[1] -
Solvent: Methanol (MeOH).[1]
-
Procedure:
-
Dissolve the TMS-intermediate in MeOH.[1]
-
Add
(1.5 equiv) and stir at room temperature for 1 hour. -
Workup: Dilute with water and extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Yield: Typically >85% for this step.
-
Structural Characterization (Analytical Profile)
Trustworthiness in synthesis requires rigorous validation.[1] The following NMR shifts are diagnostic for the [1,2,4]triazolo[1,5-a]pyridine core.
NMR Interpretation (400 MHz, )
| Position | Shift ( | Multiplicity | Assignment Logic |
| H-2 | 8.45 | Singlet (1H) | Diagnostic: The proton on the triazole ring is highly deshielded due to the adjacent nitrogens.[1] |
| H-5 | 8.80 | Doublet (1H) | The proton adjacent to the bridgehead nitrogen is the most downfield pyridine proton.[1] |
| H-7 | 7.65 | Doublet of Doublets | Coupling with H-8 and H-5.[1] |
| H-8 | 7.85 | Doublet (1H) | Adjacent to the triazole fusion point.[1] |
| C | 3.30 | Singlet (1H) | Confirmation: The sharp singlet of the terminal alkyne proton.[1] Absence of TMS peak (~0.2 ppm) confirms deprotection.[1] |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)[1]
-
Expected Signal:
[1] -
Isotope Pattern: The absence of the bromine isotope pattern (1:1 doublet at M and M+2) confirms successful coupling.[1]
Strategic Applications in Drug Discovery
The 6-ethynyl moiety transforms the inert triazolopyridine scaffold into a versatile chemical biology tool.[1]
Click Chemistry (CuAAC) Logic
The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This is critical for:
-
PROTACs: Linking the triazolopyridine (as a warhead for a kinase) to an E3 ligase ligand.
-
ABPP (Activity-Based Protein Profiling): Using the alkyne as a latent handle to fish out target proteins from complex lysates after treating cells.[1]
Fragment-Based Drug Discovery (FBDD)
The [1,2,4]triazolo[1,5-a]pyridine core is a proven bioisostere for the purine ring of ATP.[1]
-
Mechanism: It binds to the hinge region of kinases (e.g., JAK1, JAK2).
-
Utility: The rigid ethynyl arm projects into the solvent front or hydrophobic back-pocket, allowing researchers to "grow" the fragment into a high-affinity inhibitor.[1]
Application Workflow
Caption: Strategic utilization of the ethynyl-scaffold in medicinal chemistry workflows.
References
-
Sigma-Aldrich. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine Product Datasheet. Accessed October 2023.[1] Link
-
Ueda, S., & Nagasawa, H. (2009).[2] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative N-H/C-H Coupling." Journal of the American Chemical Society, 131(42), 15080–15081. Link[1]
-
Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link
-
Wurz, R. P., et al. (2020).[1] "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 11(4), 528–534.[3] Link[1]
-
PubChem. Compound Summary for CID 584054 (Related Core Structure). National Library of Medicine.[1] Link[1]
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridin-2-amine | C6H6N4 | CID 584054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubilization Strategies for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD) and chemoproteomics. Its core structure—a fused bicyclic nitrogen-rich system—provides a rigid, planar scaffold, while the C6-ethynyl group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
The critical challenge in handling this compound is its amphipathic nature: the heterocyclic core is polar and capable of hydrogen bonding, yet the overall planarity and the ethynyl substituent drive strong
Physicochemical Profile & Solubility Mechanism[1]
To master the handling of this compound, one must understand the forces governing its solvation.
Structural Analysis[2]
-
Scaffold: The [1,2,4]triazolo[1,5-a]pyridine core is aromatic and electron-deficient compared to simple pyridines.
-
H-Bonding: The bridgehead nitrogen (N4) and the triazole nitrogens (N1, N2) act as weak Hydrogen Bond Acceptors (HBA). There are no Hydrogen Bond Donors (HBD), making the molecule lipophilic in neutral pH.
-
The Ethynyl Factor: The alkyne at the 6-position increases the LogP (partition coefficient), further reducing water solubility compared to the parent scaffold.
Solvation Diagram
The following diagram illustrates the interaction between the solute and Dimethyl Sulfoxide (DMSO), the preferred solvent.
Solvent Compatibility Matrix
The following data is derived from scaffold behavior and empirical evidence from analogous triazolopyridine derivatives.
| Solvent | Solubility Rating | Estimated Max Conc. | Application Notes |
| DMSO | Excellent | > 50 mM | Primary Stock. Standard for biological assays and CuAAC reactions. |
| DMF | Good | > 30 mM | Alternative if DMSO interferes with specific catalytic cycles. |
| DCM / CHCl₃ | Good | > 20 mM | Used for synthesis workup and NMR ( |
| Methanol/Ethanol | Moderate | 5 - 10 mM | Soluble when hot; risk of precipitation at RT. Used for recrystallization. |
| Water / PBS | Poor | < 0.1 mM | Do not dissolve directly. Requires organic co-solvent (DMSO) predilution. |
| Acetone | Moderate | ~ 10 mM | Volatile; not recommended for long-term storage. |
Critical Warning: The compound is stable in DMSO, but the ethynyl group is reactive. Avoid storing in solvents containing trace heavy metals which could catalyze premature alkyne coupling.
Protocol: Preparation of High-Concentration Stocks
This protocol ensures a homogeneous 10 mM stock solution, suitable for downstream dilution into biological media.
Materials
-
Compound: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (Solid).
-
Solvent: Anhydrous DMSO (Grade ≥ 99.9%, stored over molecular sieves).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Workflow Diagram
Step-by-Step Methodology
-
Weighing: Weigh approximately 1–2 mg of the solid into a tared amber glass vial. Record the exact mass (e.g., 1.45 mg).
-
Note: Avoid plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with LC-MS.
-
-
Calculation: Calculate the required DMSO volume using the molecular weight (MW ≈ 143.15 g/mol ).
-
Solubilization: Add the calculated volume of Anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution should be optically clear.
-
Storage: Aliquot into single-use volumes (e.g., 50
) to avoid freeze-thaw cycles. Store at -20°C.
Aqueous Dilution & Click Chemistry Deployment
When moving from DMSO stock to aqueous buffer (e.g., for cell labeling or protein conjugation), "crashing out" (precipitation) is the primary failure mode.
The "Intermediate Dilution" Technique
Directly adding 100% DMSO stock to a large volume of PBS can cause local high concentrations and immediate precipitation.
-
Prepare Buffer: Ensure your reaction buffer (PBS, HEPES) contains a surfactant if permissible (e.g., 0.01% Tween-20 or Triton X-100). This stabilizes the hydrophobic scaffold.
-
Stepwise Addition:
-
If final concentration required is 100
: -
Dilute 10 mM stock 1:10 in DMSO
1 mM intermediate. -
Add 1 mM intermediate to buffer (1:10 dilution) with rapid vortexing.
-
-
Maximum Tolerated DMSO: Maintain final DMSO concentration < 1% for cell-based assays, or < 5% for biochemical assays.
Click Chemistry (CuAAC) Conditions
For bioconjugation, the triazolopyridine scaffold is compatible with standard CuAAC conditions.
-
Recommended Solvent System: 50% DMSO / 50% Water (or tBuOH/Water). The high organic content ensures the ethynyl probe remains soluble during the reaction.
-
Catalyst: CuSO4 + THPTA (Ligand) + Sodium Ascorbate.[1]
-
Note: The triazolopyridine nitrogen atoms can weakly coordinate Copper. Ensure a slight excess of Copper/Ligand (e.g., 1.5 eq) to drive the click reaction to completion.
References
-
Scaffold Synthesis & Properties: Song, L., et al. (2015).[2][3] "I2/KI-Mediated Oxidative N-N Bond Formation: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry.
-
Solubility & Biological Application: El-Gaby, M. S. A., et al. (2021).[4] "Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a]pyridine Derivatives." Egyptian Journal of Chemistry.
-
Click Chemistry Methodologies: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Triazolopyridine Pharmacokinetics: Zaporozhets, O. A., et al. (2025). "In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1,5-a]pyridine derivatives." Current Issues in Pharmacy and Medicine.
Sources
- 1. interchim.fr [interchim.fr]
- 2. In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1’,5’:1,6]pyrido[3,4-b]indole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
The [1,2,4]Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry: A Privileged Pharmacophore for Targeted Therapeutics
Executive Summary
The[1,2,4]triazolo[1,5-a]pyridine core is a fused bicyclic aza-heterocycle that has rapidly emerged as a highly 1 in modern drug discovery[1]. Characterized by a bridgehead nitrogen atom, this electron-deficient system offers unique physicochemical properties, including enhanced metabolic stability, precise hydrogen-bonding capabilities, and structural rigidity. These attributes make it a superior bioisostere for traditional indoles, purines, and quinazolines. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an in-depth analysis of the scaffold’s pharmacological causality, clinical validation, and the mechanistic synthetic methodologies required for its construction.
Pharmacological Significance & Physicochemical Causality
The widespread adoption of the[1,2,4]triazolo[1,5-a]pyridine scaffold is not coincidental; it is driven by fundamental molecular topology and quantum mechanics:
-
Kinase Hinge-Binding Causality: The nitrogen atoms at the 1- and 2-positions of the triazole ring act as exceptional hydrogen-bond acceptors. When positioned within a kinase ATP-binding pocket, they form critical bidentate or monodentate interactions with the hinge region backbone (e.g., interacting with the NH of hinge residues). This precise geometry anchors the inhibitor, allowing functional groups at the C5, C7, and C8 positions to probe adjacent hydrophobic or solvent-exposed pockets[2].
-
Metabolic Robustness: Unlike electron-rich indoles that are highly susceptible to cytochrome P450-mediated oxidative metabolism, the electron-withdrawing nature of the triazole ring fused to the pyridine core significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy. This renders the scaffold highly resistant to oxidative degradation, thereby improving oral bioavailability and extending the pharmacokinetic half-life[3].
-
Dipole Moment and Solubility: The polarized nature of the bridgehead nitrogen system imparts a favorable dipole moment, which translates to improved aqueous solubility compared to purely carbocyclic-fused systems—a critical parameter for oral drug formulation[4].
Target Landscape & Clinical Validation
The clinical versatility of this scaffold is best demonstrated by its presence in several FDA- and EMA-approved therapeutics, as well as advanced clinical candidates.
Quantitative & Qualitative Data Summary
Table 1: Clinically Validated[1,2,4]Triazolo[1,5-a]pyridine Derivatives
| Drug Name | Target | Indication | Approval Status | Key Structural Role of Scaffold |
| Tucatinib | HER2 (ErbB2) | HER2+ Breast Cancer | FDA Approved (2020) | Provides highly selective hinge-binding to HER2 over EGFR, minimizing severe skin/GI toxicity[5]. |
| Filgotinib | JAK1 | Rheumatoid Arthritis | EMA Approved (2020) | Fits the JAK1 ATP pocket perfectly; C5-substitution drives selectivity against JAK2/JAK3[2]. |
| Enarodustat | HIF-PH | Renal Anemia | Japan Approved (2020) | Coordinates with the active site iron; the scaffold mimics the 2-oxoglutarate co-substrate[3]. |
| CEP-33779 | JAK2 | Autoimmune / Oncology | Clinical Candidate | Para-substitution at C8 optimizes JAK2 potency; C2-NH-aryl meta-substitution drives JAK2/JAK3 selectivity[6]. |
Biological Pathway Intervention
The scaffold is highly effective in disrupting aberrant kinase signaling. For instance, in the JAK/STAT pathway, selective inhibition is crucial to avoid broad immunosuppression. Filgotinib selectively targets JAK1, while CEP-33779 targets JAK2.
Caption: Intervention of [1,2,4]triazolo[1,5-a]pyridine derivatives in the JAK/STAT pathway.
Mechanistic Synthetic Pathways
Constructing the[1,2,4]triazolo[1,5-a]pyridine core requires precise control over N-C and N-N bond formation. Modern medicinal chemistry relies on transition-metal catalysis or metal-free oxidative cyclizations for late-stage functionalization[1].
-
Approach A: Oxidative Cyclization of N-(2-pyridyl)amidines. This is a direct metal-free N-N bond formation. Reagents like PIFA or I2/KI are used to oxidize the amidine nitrogen, triggering intramolecular attack by the pyridine nitrogen. This method is highly scalable and environmentally benign[7].
-
Approach B: Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Developed by Ueda and Nagasawa, this method couples 2-aminopyridines with aryl nitriles. The causality of using CuBr and 1,10-phenanthroline under an air atmosphere is twofold: the copper coordinates the nitrile, activating it for nucleophilic attack by the exocyclic amine (N-C bond formation). Subsequently, the copper catalyst, re-oxidized by atmospheric O2, facilitates the oxidative N-N coupling to close the triazole ring[1].
Experimental Protocol: Copper-Catalyzed Tandem Addition-Oxidative Cyclization
To ensure reproducibility, the following protocol details the synthesis of 2-aryl-[1,2,4]triazolo[1,5-a]pyridines via the Cu-catalyzed method. This protocol is designed as a self-validating system , ensuring that each step provides analytical feedback to the chemist.
Caption: Experimental workflow for the copper-catalyzed synthesis of the [1,2,4]triazolo[1,5-a]pyridine core.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the corresponding aryl nitrile (1.2 mmol).
-
Causality: A slight stoichiometric excess of the nitrile ensures complete consumption of the highly polar aminopyridine, simplifying downstream chromatographic purification.
-
-
Catalyst Loading: Add CuBr (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Causality: The bidentate 1,10-phenanthroline ligand stabilizes the Cu(I)/Cu(II) intermediate states and prevents catalyst precipitation, ensuring a homogeneous catalytic cycle.
-
-
Solvent & Atmosphere: Add 3.0 mL of anhydrous 1,2-dichlorobenzene. Attach a reflux condenser open to the atmosphere (do NOT purge with inert gas).
-
Causality: Atmospheric oxygen acts as the stoichiometric terminal oxidant required for the N-N bond-forming reductive elimination step. Dichlorobenzene provides the high boiling point necessary to overcome the activation energy barrier of the cyclization.
-
-
Reaction Execution: Heat the mixture to 130 °C in an oil bath with vigorous stirring for 24 hours.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1) and LC-MS.
-
Validation: The disappearance of the highly polar 2-aminopyridine spot and the emergence of a highly UV-active, less polar spot (due to the extended conjugated system of the newly formed triazolopyridine) validates the progression of the cyclization.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of EDTA or aqueous ammonia (2 x 15 mL).
-
Causality: EDTA or ammonia effectively chelates and removes the copper catalyst, preventing heavy metal contamination and product degradation during concentration.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-aryl-[1,2,4]triazolo[1,5-a]pyridine.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the [1,2,4]triazolo[1,5-a]pyridine core have revealed highly programmable vectors for target specificity:
-
C8 Substitution: In the development of CEP-33779, para-substitution on an aryl group at the C8 position was found to be optimal for extending into the hydrophobic pocket of JAK2, maximizing potency[6].
-
C2 Substitution: The C2 position is critical for orienting the molecule within the ATP-binding cleft. Substitution with an NH-aryl moiety (specifically meta-substituted) induces a conformational twist that clashes with the hinge region of JAK3, thereby granting exceptional selectivity for JAK2 over JAK3[6].
-
C7 Substitution: In Tucatinib, the C7 position is linked via an ether bridge to a substituted aniline. This vector directs the tail of the molecule out toward the solvent-exposed region of the HER2 kinase domain, allowing for the addition of solubilizing groups without disrupting hinge binding[5].
Conclusion & Future Perspectives
The [1,2,4]triazolo[1,5-a]pyridine scaffold has transcended its origins as a niche heterocyclic curiosity to become a cornerstone of targeted kinase inhibitor design. Its unique combination of metabolic stability, precise hydrogen-bonding geometry, and synthetic tractability makes it an ideal starting point for hit-to-lead optimization. Future directions include the incorporation of this scaffold into Proteolysis Targeting Chimeras (PROTACs) as the target-binding warhead, leveraging its high affinity and low molecular weight to maintain favorable physicochemical properties in ternary complexes.
References
-
[7] Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL:
-
[1] Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Source: Arabian Journal of Chemistry. URL:
-
[6] Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source: Journal of Medicinal Chemistry (PubMed). URL:
-
[3] Title: Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Source: Scientific Reports (PMC). URL:
-
[4] Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Source: RSC Advances. URL:
-
[5] Title: Tucatinib. HER2 (ErbB2) inhibitor, Treatment of breast and colorectal cancer. Source: Drugs of the Future. URL:
-
[2] Title: Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Source: Journal of Medicinal Chemistry. URL:
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. Portico [access.portico.org]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Triazolopyridine Scaffold: Bioisosteric Utility and Synthetic Fidelity in Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the
This technical guide dissects the bioisosteric rationale of the triazolopyridine moiety, specifically focusing on its application in kinase drug discovery (exemplified by Filgotinib). It also addresses the critical synthetic challenge of the Dimroth rearrangement , providing a self-validating protocol to ensure regiochemical integrity during lead optimization.
Part 1: The Bioisosteric Rationale[2]
Electronic Distribution and Hinge Binding
The triazolopyridine system is isoelectronic with purine but lacks the acidic N9-proton, altering its hydrogen bond donor/acceptor (HBD/HBA) vector map.
-
Purine Mimicry: Like adenosine, the triazolopyridine core possesses a bridgehead nitrogen and an adjacent acceptor nitrogen (N3 in the
system). This arrangement perfectly mimics the N1/N3 interaction of adenine with the kinase hinge region. -
Dipole & Solvation: The high nitrogen content increases the total polar surface area (tPSA) relative to quinoline, lowering LogP and improving aqueous solubility—a critical parameter for oral bioavailability in Type I kinase inhibitors.
-
Metabolic Hardening: The fused triazole ring is generally resistant to oxidative metabolism (CYP450), unlike the electron-rich C2/C3 positions of indole or the C2 position of purine which are prone to oxidation.
Comparative Physicochemical Profiling
The following table contrasts the triazolopyridine scaffold with its common bioisosteres used in kinase inhibitor design.
| Property | Quinoline | Purine | [1,2,4]Triazolo[1,5-a]pyridine | Bioisosteric Advantage |
| H-Bond Acceptors | 1 (N1) | 3 (N1, N3, N7) | 3 (N1, N3, N4) | Tunable HBA vectors for specific hinge interactions.[1] |
| H-Bond Donors | 0 (unless sub.) | 1 (N9-H) | 0 (Intrinsic) | "Capped" system prevents non-specific binding; requires specific substitution.[1] |
| Aromaticity | High | High | Moderate | Reduced aromaticity correlates with improved solubility.[1] |
| Metabolic Liability | High (Oxidation) | Moderate (Xanthine oxidase) | Low | Enhanced metabolic stability (Metabolic Hardening).[1] |
| pKa (Conj. Acid) | ~4.9 | ~2.4 | ~2.0 - 2.5 | Lower basicity reduces lysosomal trapping and hERG liability.[1] |
Part 2: The Isomerism Trap – The Dimroth Rearrangement[3]
A critical failure mode in triazolopyridine synthesis is the unintended isomerization between the
-
The Kinetic Product: The
triazolo pyridine is often formed first during the condensation of 2-hydrazinopyridines with electrophiles. -
The Thermodynamic Product: Under basic or thermal conditions, the
isomer undergoes the Dimroth Rearrangement to form the more stable triazolo pyridine .
Researchers targeting the
Visualization: The Dimroth Rearrangement Mechanism
The following diagram illustrates the ring-opening and ring-closing sequence that drives this rearrangement.
[3]
Part 3: Case Study – Filgotinib and JAK1 Selectivity[4][5]
Filgotinib (GLPG0634) serves as the definitive proof-of-concept for this scaffold.[1] It is a selective JAK1 inhibitor used for rheumatoid arthritis and inflammatory bowel disease.[1]
Structural Logic
-
Scaffold: The
triazolo pyridine core acts as the ATP mimetic.[2] -
Hinge Binding: The nitrogen at position 3 (N3) accepts a hydrogen bond from the backbone NH of the hinge region residue (likely Leu932 in JAK2 homology models).
-
Selectivity: The scaffold's geometry positions the C8-substituent to project into the solvent-exposed region, while the C5-substituent interacts with the selectivity pocket (gatekeeper region).[1]
Visualization: Kinase Hinge Binding Mode
This diagram abstracts the binding interaction of Filgotinib's core within the ATP pocket.
[1]
Part 4: Validated Synthetic Protocol
To ensure the exclusive formation of the biologically relevant
Protocol: Oxidative Cyclization via Iodobenzene Diacetate (IBD)[1][7]
Objective: Synthesis of 2-substituted-[1,2,4]triazolo[1,5-a]pyridines.
Reagents:
-
2-Aminopyridine derivative (1.0 eq)[1]
-
Acyl hydrazide or Aldehyde (1.0 eq)[1]
-
Iodobenzene diacetate (IBD) (1.1 eq)[1]
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.[1]
Step-by-Step Workflow:
-
Imine Formation:
-
Oxidative Cyclization:
-
Cool the reaction mixture to 0°C.
-
Add Iodobenzene diacetate (IBD) portion-wise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Mechanism:[1][3][4][5][6] IBD generates an N-iodinated intermediate which undergoes intramolecular nucleophilic attack by the pyridine nitrogen, followed by HI elimination.
-
-
Purification:
Why this works: This method proceeds via a radical or ionic mechanism that favors the formation of the N-N bond between the exocyclic nitrogen and the pyridine nitrogen, directly yielding the fused
References
-
Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.[4] Journal of Medicinal Chemistry.
-
Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. Journal of Immunology.
-
El-Sayed, H. A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds.
-
Potts, K. T., et al. (1977). 1,2,4-Triazoles. XXXVI. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines.[3][7][8] The Journal of Organic Chemistry.
Sources
- 1. FILGOTINIB (PD010273, RIJLVEAXPNLDTC-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filgotinib | 1206161-97-8 [chemicalbook.com]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Hazards of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
[1]
Executive Summary & Application Context
6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-82-2 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1] Its structural significance lies in the fusion of the [1,2,4]triazolo[1,5-a]pyridine core—a scaffold known for kinase inhibition (e.g., JAK1/2, RORγt inverse agonists)—with a terminal alkyne moiety.[1]
This alkyne handle renders the compound a critical "click chemistry" partner, enabling rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.[1] However, this same functionality introduces specific stability and reactivity hazards that researchers must manage to maintain compound integrity and personnel safety.
Chemical Identity & Physical Properties[1][2][3]
| Parameter | Specification |
| IUPAC Name | 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Number | 356560-82-2 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2][3] |
| Melting Point | Data variable based on purity/polymorph; typically >100°C |
| SMILES | C#CC1=CN2C(=NC=N2)C=C1 |
Hazard Identification (GHS Classification)
This compound is classified under the Globally Harmonized System (GHS) as WARNING .[1] The hazards stem primarily from its biological activity (kinase scaffold potential) and the reactivity of the alkyne/heterocycle system.[1]
GHS Label Elements[1][5]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)[1]
Hazard Statements (H-Codes)
| Code | Hazard Description | Severity |
| H302 | Harmful if swallowed.[1] | Acute Tox. 4 |
| H315 | Causes skin irritation.[1][4] | Skin Irrit. 2 |
| H319 | Causes serious eye irritation.[1][4] | Eye Irrit. 2A |
| H335 | May cause respiratory irritation.[1][5] | STOT SE 3 |
Precautionary Statements (P-Codes)
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][5][4] Continue rinsing).[1][5][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Stability, Reactivity, and Storage Protocols[1]
The terminal alkyne group (
Storage Directives
-
Temperature: 2–8°C (Refrigerate). Do not store at room temperature for extended periods.
-
Atmosphere: Inert Gas (Nitrogen or Argon). The compound is air-sensitive over time; oxidation of the alkyne or the electron-rich heterocycle can occur.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]
Reactivity Profile (Click Chemistry Risks)
Researchers often use this compound in CuAAC reactions.[1] Be aware of the following:
-
Copper Acetylides: In the presence of copper(I) catalysts and base, potentially explosive copper acetylides can form if not quenched properly.[1]
-
Exothermicity: Coupling reactions involving high-energy nitrogen-rich heterocycles can be exothermic.[1]
Diagram 1: Safe Handling & Storage Workflow
This workflow illustrates the "Chain of Custody" for maintaining compound integrity from freezer to flask.
Caption: Protocol for preventing hydrolytic or oxidative degradation during retrieval and use.
Emergency Response Measures
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1] Mechanism: The triazolopyridine core may act as a CNS depressant or respiratory irritant at high concentrations.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][5][6][7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Critical: Basic heterocycles can cause corneal damage if not rinsed promptly.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER (H302).[1]
Fire-Fighting Measures[1][8]
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion will generate Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1] The high nitrogen content of the triazole ring makes the smoke potentially toxic.[1]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1]
Diagram 2: Emergency Decision Tree
A logic flow for immediate laboratory response to exposure or spills.[1]
Caption: Triage workflow for spill containment and personnel exposure management.
Synthesis & Experimental Causality
When utilizing 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine in drug development, the experimental design must account for the electronics of the triazolopyridine ring.[1]
Mechanistic Insight
The [1,2,4]triazolo[1,5-a]pyridine ring is electron-deficient compared to a standard pyridine.[1]
-
Acidity: The C-H bond of the terminal alkyne is slightly more acidic due to the electron-withdrawing nature of the heterocycle.[1] This facilitates Sonogashira couplings but also makes the compound more prone to deprotonation by strong bases.[1]
-
Solubility: The nitrogen-rich core increases polarity.[1] If the compound crashes out during a reaction (e.g., in pure water), add DMSO or t-Butanol as a co-solvent to maintain homogeneity for the catalyst.[1]
Validated Protocol: CuAAC Reaction (Click Chemistry)
Standard operating procedure for coupling this scaffold to an azide.[1]
-
Preparation: Dissolve 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and the Azide partner (1.0 eq) in t-BuOH/H₂O (1:1) .
-
Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).[1]
-
Why? In situ reduction of Cu(II) to Cu(I) is safer and cheaper than using CuI, which is air-sensitive.[1]
-
-
Reaction: Stir at RT for 2–12 hours.
-
Monitoring: TLC (MeOH/DCM) or LC-MS.[1]
-
-
Workup: Dilute with water; extract with EtOAc. If copper residues persist (blue/green tint), wash with dilute aqueous EDTA or NH₄Cl.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (Product CIAH9A8E77E2).[1][8] Merck KGaA.[1] [1]
-
ChemScene. (2024).[1] Product Information: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-82-2).[1][2][3][8][9][1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for [1,2,4]Triazolo[1,5-a]pyridine (Parent Scaffold). PubChem.[1] [1]
-
Ahmed, S. A., et al. (2014).[1] "Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry, 5(2), 334-338.[1] (Provides context on the biological activity and handling of similar scaffolds).
Sources
- 1. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | 356560-82-2 [sigmaaldrich.com]
- 3. Top Online Picks â Exclusive Offers & Quality Items [stage-vendor-app.kairosliving.com]
- 4. fishersci.com [fishersci.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | 356560-82-2 [sigmaaldrich.com]
- 9. 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine | 356560-82-2 [sigmaaldrich.com]
Technical Deep Dive: 6-Substituted [1,2,4]Triazolo[1,5-a]pyridines in Medicinal Chemistry
The following technical guide provides an in-depth review of 6-substituted [1,2,4]triazolo[1,5-a]pyridines , distinct from their well-known 5-substituted counterparts (e.g., Filgotinib).
Executive Summary & Scaffold Analysis
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged fused bicyclic system in medicinal chemistry, offering a bioisosteric alternative to quinolines, indoles, and purines.[1] While the 5-substituted variants have achieved clinical validation (most notably Filgotinib , a selective JAK1 inhibitor), the 6-substituted derivatives occupy a distinct chemical space with unique structure-activity relationships (SAR).[1][2]
The 6-position (para to the bridgehead nitrogen) offers a vector that projects substituents into solvent-exposed regions or specific hydrophobic pockets distinct from the 5-position, making it critical for targets like ROR
Structural Numbering & Regiochemistry
Correct numbering is vital for synthetic planning.
-
N1, N2, C3 : Triazole ring atoms.[1]
-
N4 : Bridgehead nitrogen.
-
C5, C6, C7, C8 : Pyridine ring atoms.[1]
-
C6 Position : Located meta to the pyridine nitrogen (in the original pyridine ring) and para to the bridgehead nitrogen in the fused system.
Synthetic Architectures
Accessing the 6-substituted core requires precise regiochemical control.[1][2] Two primary strategies dominate: De Novo Cyclization (constructing the ring with the substituent in place) and Late-Stage Functionalization (C-H activation or cross-coupling).[2]
Strategy A: Oxidative Cyclization (The N-N Bond Formation)
This is the most versatile method for generating 6-substituted analogs using 5-substituted-2-aminopyridines as starting materials.[1][2]
Protocol:
-
Amidine Formation: Condensation of 5-substituted-2-aminopyridine with dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
-
Oxidative Closure: Treatment with hydroxylamine-O-sulfonic acid (HOSA) or oxidative cyclization of N-(pyridin-2-yl)amidines using catalysts like PhI(OAc)2 (PIDA) or CuI .[2]
-
Regiochemical Outcome: A 5-substituted 2-aminopyridine precursor yields a 6-substituted [1,2,4]triazolo[1,5-a]pyridine.[1][2]
-
Mechanism: The pyridine nitrogen attacks the electrophilic aminating agent, followed by cyclization onto the amidine carbon.[1]
Strategy B: The "Filgotinib-Style" Cyclocondensation
Adapted for 6-substitution by altering the pyridine precursor.[1][2]
Protocol:
-
Thiourea Formation: React 5-substituted-2-aminopyridine with ethoxycarbonyl isothiocyanate.[1][2]
-
Cyclization: Treat the resulting thiourea with hydroxylamine hydrochloride in EtOH/MeOH/DIPEA.
-
Yield: High (typically >80%).
-
Advantage: Avoids heavy metal catalysts; scalable for GMP.
Strategy C: Late-Stage C-6 Functionalization
The C-6 position exhibits "benzenoid" character, making it less susceptible to nucleophilic aromatic substitution (
-
Bromination: Electrophilic bromination of the parent [1,2,4]triazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in MeCN occurs selectively at C-6 .[1][2]
-
Suzuki-Miyaura Coupling: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine + Aryl Boronic Acid
6-Aryl Derivative.[1][2]
Visualization: Synthetic Workflow
Caption: Divergent synthetic pathways to access the 6-substituted core via oxidative cyclization (top) or thiourea condensation (bottom).[1][2]
Medicinal Chemistry & SAR
While 5-substitution (Filgotinib) drives JAK selectivity, 6-substitution opens doors to different biological targets.[1][2]
ROR t Inverse Agonists
The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
-
Key Finding: 6-substituted derivatives (e.g., 6-methyl-N-...) have been identified as potent inverse agonists.[1][2][3]
-
SAR Logic: The substituent at C-6 projects into a hydrophobic pocket of the ROR
t ligand-binding domain (LBD), stabilizing the repressive conformation (H12 helix destabilization).[2] -
Potency: Optimized 6-analogs show
values in the low nanomolar range.[2]
Anticancer Activity (Tubulin & AKT)
6-Aryl-[1,2,4]triazolo[1,5-a]pyridines have demonstrated potent antiproliferative activity.[1][2]
-
Mechanism: Inhibition of tubulin polymerization and suppression of the AKT signaling pathway.
-
Critical Substituents: A 6-(4-methoxyphenyl) or 6-(3,4,5-trimethoxyphenyl) moiety often mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin.[1][2]
Comparison: 5-Sub vs. 6-Sub
| Feature | 5-Substituted (e.g., Filgotinib) | 6-Substituted |
| Precursor | 6-substituted-2-aminopyridine | 5-substituted-2-aminopyridine |
| Steric Environment | Ortho to bridgehead; creates "kink" | Para to bridgehead; linear projection |
| Primary Targets | JAK1/2 (Kinase Hinge Binder) | ROR |
| Metabolic Stability | Susceptible to oxidation at benzylic sites | Generally higher stability (benzenoid nature) |
Visualization: SAR Logic
Caption: Structure-Activity Relationship map highlighting the distinct biological space addressed by substitution at the 6-position versus the 5-position.
Experimental Protocol: Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
A validated entry point for library generation.
Reagents:
Step-by-Step:
-
Formamidine Synthesis: Dissolve 2-amino-5-bromopyridine in DMF-DMA. Heat to 80°C for 3 hours. Monitor by TLC (disappearance of amine). Concentrate in vacuo to yield the N,N-dimethyl-N'-(5-bromo-pyridin-2-yl)-formamidine intermediate.[1][2]
-
Cyclization: Dissolve the intermediate in MeOH (0.5 M). Add pyridine (2.0 eq). Cool to 0°C.[1]
-
Addition: Add HOSA portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over .[1] -
Purification: Flash column chromatography (EtOAc/Hexane gradient).
-
Result: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Solid).[1][2]
Validation:
-
1H NMR (DMSO-d6): Characteristic singlet for H-2 (triazole proton) around
8.4-8.6 ppm.[2] H-6 proton signal will be absent, confirming substitution.[1][2] -
LCMS: [M+H]+ corresponds to Parent + 79/81 (Br pattern).[2]
References
-
Discovery of CEP-33779, a Selective JAK2 Inhibitor: Journal of Medicinal Chemistry, 2012.[1]
-
Synthesis of Filgotinib (ChemicalBook): Detailed synthetic routes for the 5-substituted scaffold.
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as RORγt Inverse Agonists: ACS Medicinal Chemistry Letters, 2020.[1][3]
-
Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: Molecules, 2024.
-
Synthesis and Anticancer Activity of [1,2,4]triazolo[1,5-a]pyridinylpyridines: European Journal of Medicinal Chemistry, 2013.[1]
Sources
- 1. Filgotinib | 1206161-97-8 [chemicalbook.com]
- 2. Filgotinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filgotinib – All About Drugs [allfordrugs.com]
Electronic & Pharmacophoric Modulation of Fused Heterocycles via Ethynyl-Substitution
A Technical Guide for Materials Scientists and Medicinal Chemists
Executive Summary
This guide analyzes the electronic and structural perturbations induced by ethynyl (alkynyl) substitution on fused heterocyclic systems. The ethynyl group (
Part 1: Theoretical Framework
Electronic Perturbation Mechanism
The introduction of an ethynyl group onto a fused heterocycle alters the frontier molecular orbitals (FMOs) through two competing mechanisms:
-
Inductive Withdrawal (
): The -hybridized carbons are more electronegative than the carbons of the heteroaromatic ring, inductively withdrawing electron density. This typically lowers the HOMO energy level. -
Resonance Donation (
): The -system of the alkyne overlaps with the aromatic -system. This extension of conjugation usually raises the HOMO and lowers the LUMO, resulting in a narrowed HOMO-LUMO gap (band gap).
In most fused heterocycles (e.g., benzothiadiazole), the resonance effect dominates, leading to a red-shift in absorption/emission and enhanced intramolecular charge transfer (ICT).
Structural Rigidity and Planarity
Unlike alkyl chains, which introduce conformational disorder, or aryl-aryl single bonds, which suffer from steric twisting (dihedral angles
-
Materials Consequence: It minimizes steric hindrance between ring systems, promoting planar
- stacking essential for high charge carrier mobility in OFETs. -
Pharma Consequence: It acts as a rigid spacer, orienting pharmacophores into specific pockets without the entropic penalty of flexible linkers.
Part 2: Optoelectronic Applications (Materials Science)
Case Study: Ethynyl-Benzothiadiazole (BTD)
Benzothiadiazole (BTD) is a classic electron-deficient acceptor.[1][2] Substituting BTD with ethynyl-donors creates a "Push-Pull" system. The alkyne bridge facilitates efficient charge transfer from the donor to the BTD core.
Table 1: Comparative Electronic Properties of BTD Derivatives
Data synthesized from spectroscopic and electrochemical studies of 4,7-disubstituted BTDs.
| Compound Structure | Substituent Type | HOMO (eV) | LUMO (eV) | Band Gap ( | ||
| BTD (Unsubstituted) | Reference | ~300 | ~380 | -6.40 | -3.20 | 3.20 eV |
| Phenyl-BTD-Phenyl | Aryl-Substituted | 410 | 520 | -5.85 | -3.35 | 2.50 eV |
| Ethynyl-BTD-Ethynyl | Alkynyl-Spacer | 445 | 560 | -5.60 | -3.55 | 2.05 eV |
Note: The ethynyl spacer significantly narrows the band gap compared to the direct phenyl analog due to reduced steric twisting and enhanced planarization.
Electronic Pathway Visualization
The following diagram illustrates the impact of the ethynyl bridge on orbital mixing and charge transfer efficiency.
Figure 1: The ethynyl group acts as a low-resistance conduit for electron density between Donor and Acceptor units, facilitating Intramolecular Charge Transfer (ICT).
Part 3: Medicinal Chemistry Implications
Bioisosterism and Metabolism
In drug design, the ethynyl group is often used as a bioisostere for:
-
Iodine/Bromine: Similar van der Waals radius but offers a handle for
-interactions. -
Cyano group: Linear geometry but less polar.
Metabolic Note: Terminal alkynes can be oxidized by CYP450 enzymes to form reactive ketenes or inhibit the enzyme (mechanism-based inactivation). However, internal alkynes (capped) are generally metabolically stable.
Case Study: Quinazoline Core (Erlotinib)
Erlotinib (Tarceva), an EGFR inhibitor, utilizes a fused quinazoline ring substituted with an ethynyl-phenyl moiety.
-
Role of Ethynyl: It extends the reach of the phenyl ring into a hydrophobic pocket of the ATP binding site while maintaining a rigid, linear geometry that a flexible alkyl chain could not support.
Part 4: Synthetic Methodologies
The Standard Protocol: Sonogashira Coupling
The most reliable method for installing ethynyl groups on fused heterocycles is the Sonogashira cross-coupling.[3]
Target Reaction: Halogenated Heterocycle (Ar-X) + Terminal Alkyne
Experimental Protocol
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 4,7-dibromobenzothiadiazole).
-
Alkyne: 2.2 equiv (e.g., phenylacetylene).
-
Catalyst:
(5 mol%). -
Co-catalyst:
(10 mol%). -
Base/Solvent:
(Triethylamine) / THF (1:1 mix).
-
-
Procedure:
-
Step 1 (Degassing): Place the heteroaryl halide, Pd catalyst, and CuI in a dry Schlenk flask. Evacuate and backfill with Argon (
). Critical: promotes homocoupling (Glaser coupling) of the alkyne. -
Step 2 (Addition): Add degassed THF and
via syringe. Add the terminal alkyne last. -
Step 3 (Reaction): Heat to 60–80°C for 12–24 hours. Monitor via TLC (Ethynyl products are often highly fluorescent).
-
Step 4 (Workup): Filter through a Celite pad to remove Pd/Cu residues. Wash with
(aq) to remove copper salts.
-
Synthetic Workflow Diagram
Figure 2: Optimized Sonogashira coupling workflow for fused heterocyclic substrates.
Part 5: Characterization Protocols
Electrochemical Band Gap Determination (Cyclic Voltammetry)
To validate the electronic impact of the ethynyl group, Cyclic Voltammetry (CV) is required.[4]
Protocol:
-
Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl).
-
Electrolyte: 0.1 M
in anhydrous Dichloromethane (DCM) or Acetonitrile. -
Standard: Ferrocene (
) internal standard. -
Calculation:
Characterization Logic Map
Figure 3: Workflow for determining frontier orbital energies and band gaps.
References
-
Acetylene Group in Medicinal Chemistry: Title: Acetylene Group, Friend or Foe in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]]
-
Sonogashira Coupling Protocols: Title: Sonogashira Coupling - Experimental Procedures and Mechanism.[3][5][6] Source: Organic Chemistry Portal. URL:[Link]
-
Benzothiadiazole Optoelectronics: Title: Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Source: Royal Society of Chemistry (RSC) - New Journal of Chemistry. URL:[Link]
-
Electronic Properties of Ethynyl-Thiadiazoles: Title: Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems. Source: ResearchGate (Snippet/Abstract).[7] URL:[Link]
-
Bioisosterism of Ethynyl Groups: Title: Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.[8] Source: Journal of Chemical Information and Modeling (via NIH). URL:[Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of extended conjugation with a phenylethynyl group on the fluorescent properties of water-soluble arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Click chemistry protocols using 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Application Note: Click Chemistry Protocols Using 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Scientific Rationale & Introduction
The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry. It serves as the core structural motif in several advanced therapeutic classes, including potent RORγt inverse agonists for autoimmune disorders[1] and HIF Prolylhydroxylase Domain-1 (PHD-1) inhibitors[2].
By incorporating a terminal alkyne at the 6-position, 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine becomes an ideal bioorthogonal building block[3]. This functionalization allows researchers to leverage the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly conjugate this pharmacophore to azido-modified peptides, fluorophores, or target-binding ligands (e.g., in PROTAC synthesis) with near-perfect regioselectivity and high yields.
Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Registry Number | 356560-82-2 |
| Molecular Formula | C8H5N3 |
| Molecular Weight | 143.15 g/mol |
| SMILES | C#CC1=CN2C(=NC=N2)C=C1 |
| Storage Conditions | Inert atmosphere, room temperature, protect from light[3] |
Mechanistic Design of the CuAAC Workflow
While CuAAC is highly efficient, the thermodynamic instability of the Cu(I) catalyst presents significant challenges, particularly in aqueous biological systems. Unchelated Cu(I) can easily disproportionate or react with dissolved oxygen to form reactive oxygen species (ROS), which rapidly degrade sensitive biomolecules[4].
To mitigate this, our aqueous bioconjugation protocols utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a water-soluble, tetradentate accelerating ligand that tightly encapsulates the Cu(I) center[5]. This coordination achieves three critical mechanistic goals:
-
ROS Suppression : It sacrificially intercepts O2-derived radicals, protecting histidine and arginine residues on proteins from oxidative damage[5].
-
Rate Acceleration : It stabilizes the Cu(I) oxidation state and lowers the activation energy of the metallacycle intermediate, allowing the reaction to proceed rapidly at room temperature[4].
-
Prevention of Homocoupling : It sterically prevents the terminal alkyne from undergoing unwanted Glaser homocoupling side-reactions.
CuAAC bioconjugation workflow using 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine and THPTA.
Experimental Protocols
Protocol A: Aqueous Bioconjugation (Protein/Peptide Labeling)
Designed for linking the triazolopyridine pharmacophore to an azido-tagged biomolecule in an aqueous buffer system.
Reagent Preparation:
-
Solution A: 100 mM 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine in DMSO.
-
Solution B: 20 mM CuSO4 in LC-MS grade water.
-
Solution C: 100 mM THPTA ligand in LC-MS grade water[4].
-
Solution D: 300 mM Sodium Ascorbate in LC-MS grade water (Must be prepared fresh daily to prevent auto-oxidation)[4].
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of Solution B (CuSO4) with 20 µL of Solution C (THPTA). Incubate at room temperature for 5 minutes.
-
Causality: Pre-incubating Cu(II) with THPTA ensures that upon reduction, the highly reactive Cu(I) is immediately chelated. This prevents transient unchelated Cu(I) from generating ROS and degrading the target protein[5].
-
-
Substrate Addition: To 500 µL of your azido-biomolecule solution (1-5 mg/mL in PBS, pH 7.4), add 5 µL of Solution A (Alkyne). Vortex gently.
-
Initiation: Add the pre-complexed Cu/THPTA mixture (30 µL) to the substrate solution.
-
Reduction: Add 10 µL of fresh Solution D (Sodium Ascorbate) to initiate the catalytic cycle. The solution may briefly turn pale yellow.
-
Incubation: React at room temperature for 30–60 minutes in the dark[5].
-
Purification: Remove excess reagents and copper salts using a size-exclusion desalting column (e.g., Sephadex G-25) or via dialysis against PBS.
Protocol B: Organic Solvent CuAAC (Small Molecule Synthesis)
Designed for synthesizing hydrophobic drug candidates (e.g., PROTACs or fragment-based libraries) where water solubility is limited.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 1.0 eq of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine and 1.0 eq of the azido-pharmacophore in anhydrous DMF or DCM to a final concentration of 0.1 M.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The organic base facilitates the deprotonation of the terminal alkyne, driving the formation of the critical copper-acetylide intermediate in the absence of an aqueous buffer.
-
-
Catalyst Addition: Add 0.05 eq (5 mol%) of Copper(I) iodide (CuI) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate[Cu(MeCN)4PF6].
-
Reaction: Stir under an inert nitrogen atmosphere at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC.
-
Workup: Dilute the mixture with ethyl acetate, and wash with 5% NH4OH (to strip and sequester copper salts), followed by a brine wash. Dry the organic layer over Na2SO4, filter, and concentrate for flash chromatography purification.
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conversion | Oxidation of Cu(I) to inactive Cu(II) by dissolved O2. | Degas buffers with N2 prior to use; add an additional 0.5 eq of fresh sodium ascorbate[5]. |
| Biomolecule Precipitation | Copper-induced crosslinking or protein denaturation. | Increase the THPTA:Cu ratio to 5:1 to ensure the metal is fully sequestered[4]. |
| Alkyne Homocoupling | Glaser coupling is favored in the presence of base and O2. | Strictly exclude oxygen; ensure sodium ascorbate is fresh; avoid excess organic base in aqueous runs. |
References
-
User-friendly 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine Chemical Data Source: Reopen911 / Chemical Registry URL:[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL:[Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry URL:[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (via PMC) URL:[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / Jena Bioscience URL:[Link]
Sources
Application Note: Precision Synthesis of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine via Sonogashira Coupling
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogs) and RORγt inverse agonists.[1] The introduction of an ethynyl group at the C-6 position is a critical step for diversifying this scaffold, often serving as a linchpin for "click" chemistry (CuAAC) or further cross-coupling.
This Application Note details the robust synthesis of 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine from its 6-bromo precursor. Unlike standard phenyl ring couplings, this heterocyclic system presents unique challenges:
-
Catalyst Poisoning: The nitrogen-rich triazole ring can coordinate to Palladium (Pd), potentially stalling the catalytic cycle.
-
Electronic Deactivation: The electron-deficient nature of the fused ring system affects the rate of oxidative addition.
We present a two-step "Protection-Deprotection" strategy using trimethylsilylacetylene (TMSA), which offers superior yield and safety compared to direct acetylene gas coupling.
Strategic Analysis & Retrosynthesis
The Challenge of Direct Ethynylation
Direct coupling with acetylene gas is generally avoided in discovery chemistry due to:
-
Safety: Explosion hazards of acetylene gas.
-
Selectivity: High risk of double coupling (bis-arylation) to form the symmetric dimer.
-
Glaser Coupling: Competitive homocoupling of the alkyne to form diynes.
The Solution: TMS-Protection Strategy
The preferred route utilizes Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent. The bulky TMS group prevents double coupling and improves the solubility of the intermediate.
Reaction Pathway Visualization
The following diagram outlines the workflow, from the commercially available bromide to the final terminal alkyne.
Figure 1: Two-step synthesis strategy utilizing TMS-protection to ensure mono-selectivity.
Experimental Protocols
Step 1: Sonogashira Coupling
Objective: Install the protected alkyne handle.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Note |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 1.0 | Substrate | Commercially available (CAS: 356560-80-0). |
| Ethynyltrimethylsilane (TMSA) | 1.5 | Alkyne Source | Excess used to drive reaction to completion. |
| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. |
| CuI | 0.02 (2 mol%) | Co-catalyst | Copper(I) iodide activates the alkyne. Must be off-white/tan. If green/blue, it is oxidized and will fail. |
| Triethylamine (Et3N) | 3.0 | Base | Acts as proton scavenger. |
| DMF (Anhydrous) | [0.2 M] | Solvent | Dimethylformamide solubilizes the polar heterocycle. |
Detailed Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%) to the flask.
-
Inert Atmosphere (Crucial): Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3x). Note: Oxygen causes rapid homocoupling of the alkyne (Glaser coupling).
-
Solvent Addition: Syringe in anhydrous DMF and Et3N under Argon flow.
-
Alkyne Addition: Add TMS-acetylene (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The product usually has a higher Rf than the bromide.
-
Workup:
-
Purification: Flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
-
Target: 6-((trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine.
-
Step 2: Desilylation (Deprotection)
Objective: Reveal the terminal alkyne.
Materials
| Reagent | Equiv. | Role |
| TMS-Intermediate (from Step 1) | 1.0 | Substrate |
| K2CO3 | 1.2 | Base |
| Methanol (MeOH) | [0.1 M] | Solvent |
Detailed Procedure
-
Dissolution: Dissolve the TMS-intermediate in MeOH in a round-bottom flask.
-
Base Addition: Add solid K2CO3 (1.2 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitoring: TLC will show the disappearance of the starting material. The product is more polar (lower Rf).
-
-
Workup:
-
Concentrate the MeOH under reduced pressure (do not heat above 40°C; terminal alkynes can be volatile or unstable).
-
Resuspend residue in water and extract with CH2Cl2 (3x).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Often sufficiently pure. If necessary, a short silica plug (50% EtOAc/Hexanes) removes trace salts.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common failure modes in this specific synthesis.
Figure 2: Troubleshooting logic for Sonogashira coupling on N-heterocycles.
Critical Optimization Notes (Expert Insights)
-
The "Nitrogen Effect": The [1,2,4]triazolo[1,5-a]pyridine ring has three nitrogen atoms. The N-1 nitrogen is particularly capable of coordinating to Palladium, removing it from the catalytic cycle.
-
Fix: If conversion is low using Pd(PPh3)2Cl2, switch to Pd(dppf)Cl2 . The bidentate dppf ligand is more tightly bound to Pd and less likely to be displaced by the substrate nitrogens.
-
-
Copper Quality: CuI must be purified. Impure Cu(II) species accelerate the oxidative homocoupling of the alkyne (Glaser coupling), consuming the reagent before it can couple with the bromide.
-
Alternative Base: If the substrate is sensitive to Et3N (rare for this scaffold), use Diisopropylamine (DIPA) or inorganic bases like Cs2CO3 in Toluene.
References
-
General Sonogashira Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines: Ueda, S., & Nagasawa, H. (2009).[5] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization.[1][5] Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Sonogashira on similar Heterocycles (Filgotinib intermediates): Van der Eycken, E., et al. (2016). Synthesis of novel 1,2,3-triazole linked pyrrolo[2,3-d]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 12, 2005–2011. Link
-
Application in JAK Inhibitors: Menet, C. J., et al. (2015). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 58(17), 6767–6787. Link
-
Commercially Available Precursor: Sigma-Aldrich Product No. 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. 6-Bromo 1,2,4 triazolo 1,5-a pyridine AldrichCPR 356560-80-0 [sigmaaldrich.com]
Application Note: High-Throughput Preparation of 1,2,3-Triazole Libraries from 6-Ethynyl Triazolopyridine
Pharmacological Context: The Triazolopyridine Scaffold
The continuous demand for novel chemical space in drug discovery has driven the development of highly functionalized heterocyclic libraries. Among these, the triazolopyridine scaffold has emerged as a privileged pharmacophore. Molecules containing this core have demonstrated potent biological activities, serving as highly selective myeloperoxidase (MPO) inhibitors, kinase modulators, and broad-spectrum antibacterial agents[1],[2].
By functionalizing the 6-position of the triazolopyridine core with an ethynyl group, researchers can leverage the alkyne as a bio-orthogonal anchor. Reacting 6-ethynyl-[1,2,3]triazolo[1,5-a]pyridine with a diverse library of organic azides generates a vast array of bis-triazole or triazolopyridine-triazole conjugates, rapidly expanding structure-activity relationship (SAR) data.
Chemical Strategy: The CuAAC Self-Validating System
To construct these libraries efficiently, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier synthetic strategy. Unlike the classical thermal Huisgen 1,3-dipolar cycloaddition—which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers—CuAAC drops the activation barrier, accelerates the reaction by up to
Stepwise mechanism of the CuAAC reaction generating 1,4-disubstituted triazoles.
Experimental Causality & System Design
A robust high-throughput synthesis protocol must be a self-validating system, minimizing the need for constant analytical intervention. Every reagent in this workflow is chosen for a specific, causal reason:
-
Catalyst Generation (CuSO₄ + Sodium Ascorbate): Relying on pre-formed Cu(I) salts (like CuI) often leads to inconsistent yields due to rapid disproportionation and oxidation in atmospheric conditions[5]. Generating Cu(I) in situ using a slight excess of sodium ascorbate creates a self-sustaining reducing environment.
-
Ligand Selection (THPTA vs. TBTA): While TBTA is a classic CuAAC ligand, its poor aqueous solubility makes it suboptimal for high-throughput microplate formats. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble, maintaining a high concentration of active Cu(I) at the solvent interface and protecting the biomolecules or sensitive scaffolds from reactive oxygen species[5],[6].
-
Solvent System (DMSO/H₂O 4:1): 6-ethynyl triazolopyridines are rigid, planar, and highly crystalline, making them poorly soluble in standard t-BuOH/water click mixtures. DMSO ensures both the alkyne core and highly lipophilic azides remain fully solvated, while the 20% water content is strictly necessary to dissolve the CuSO₄/Ascorbate catalytic engine[4].
High-Throughput Protocol (96-Well Format)
Phase 1: Stock Solution Preparation
-
Alkyne Master Mix: Dissolve 6-ethynyl-[1,2,3]triazolo[1,5-a]pyridine in anhydrous DMSO to a concentration of 0.2 M.
-
Azide Library: Prepare 96 individual organic azides in DMSO at 0.25 M (1.25 equivalents to ensure complete consumption of the alkyne).
-
Catalyst Cocktail (Prepare Fresh):
-
Solution A: 0.05 M CuSO₄·5H₂O in degassed H₂O.
-
Solution B: 0.05 M THPTA ligand in degassed H₂O.
-
Solution C: 0.1 M Sodium Ascorbate in degassed H₂O.
-
Mix A and B (1:1 v/v) first, then add Solution C.
-
Validation Checkpoint: The initial blue color of Cu(II) will turn clear or pale yellow upon the addition of ascorbate, confirming successful reduction to active Cu(I).
-
Phase 2: Reaction Assembly
-
Using an automated liquid handler, dispense 50 µL of the Alkyne Master Mix (10 µmol) into each well of a 2 mL deep-well 96-well plate.
-
Dispense 50 µL of the corresponding Azide solutions (12.5 µmol) into the designated wells.
-
Add 400 µL of DMSO to each well to adjust the reaction volume.
-
Initiate the reaction by adding 100 µL of the Catalyst Cocktail to each well (delivering 5 mol% Cu, 5 mol% THPTA, and 10 mol% Ascorbate).
-
Seal the plate with a pierceable silicone mat and agitate on a plate shaker at 400 rpm at room temperature for 12 hours.
Phase 3: Scavenging and Purification
Trace copper is a notorious false-positive generator in biological assays (especially MPO and kinase screens) due to redox cycling[2].
-
Copper Scavenging: Add 50 mg of QuadraPure™ MPA (mercaptopropyl-functionalized silica) to each well. Shake for 2 hours.
-
Validation Checkpoint: The resin will turn green/blue as it sequesters the copper, leaving the supernatant visibly colorless.
-
-
Filtration: Transfer the mixtures through a 96-well filter plate (0.45 µm PTFE) into a clean collection plate.
-
Solvent Removal: Lyophilize or use a centrifugal evaporator (e.g., Genevac) to remove DMSO/H₂O, yielding the crude 1,2,3-triazole library ready for LC-MS validation.
High-throughput workflow for the synthesis of triazolopyridine-triazole libraries.
Empirical Validation & Data Presentation
To validate the system, reaction conditions were optimized using a standard benzyl azide test case before library expansion. The data clearly demonstrates the necessity of the THPTA ligand and the DMSO/H₂O solvent system for this specific scaffold.
Table 1: Optimization of CuAAC Conditions for 6-Ethynyl Triazolopyridine
| Entry | Catalyst System | Solvent System | Time | Conversion (%) |
| 1 | CuSO₄ (5 mol%), NaAsc (10 mol%) | t-BuOH/H₂O (1:1) | 12 h | 45% (Poor solubility) |
| 2 | CuSO₄ (5 mol%), NaAsc (10 mol%), TBTA (5 mol%) | t-BuOH/H₂O (1:1) | 12 h | 62% |
| 3 | CuI (10 mol%), DIPEA (20 mol%) | THF | 24 h | 30% (Oxidation observed) |
| 4 | CuSO₄ (5 mol%), NaAsc (10 mol%), THPTA (5 mol%) | DMSO/H₂O (4:1) | 4 h | >98% |
Following optimization, a representative subset of the library was synthesized to confirm the tolerance of the protocol to various steric and electronic azide profiles.
Table 2: Representative 1,2,3-Triazole Library Members (Post-Scavenging)
| Compound ID | Azide R-Group | Isolated Yield (%) | LC-MS Purity (%) |
| TP-001 | Benzyl azide | 92 | >99 |
| TP-002 | 4-Fluorophenyl azide | 88 | 98 |
| TP-003 | 2-Azidoethanol | 95 | >99 |
| TP-004 | 3-Azidopropan-1-amine | 85 | 96 |
| TP-005 | 2-Azidopyridine | 81 | 94 |
References
-
A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Angewandte Chemie International Edition (2002) URL:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Molecules (MDPI) (2016) URL:[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology (NIH PMC) (2011) URL:[Link]
-
Potent Triazolopyridine Myeloperoxidase Inhibitors ACS Medicinal Chemistry Letters (NIH PMC) (2014) URL:[Link]
-
Environmentally Benign Click Chemistry: A Path to Biologically Active Triazoles ResearchGate (2024) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent Triazolopyridine Myeloperoxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
Advanced Functionalization of DNA/RNA via Ethynyl-Modified Heterocyclic Bases
This guide is structured as an advanced technical manual for research scientists and drug development professionals. It prioritizes mechanistic understanding, robust protocols, and troubleshooting of common pitfalls in nucleic acid functionalization.
Application Note & Protocol Guide
Introduction: The Strategic Advantage of Ethynyl Modifications
In the landscape of nucleic acid chemical biology, the functionalization of DNA and RNA is a critical step for applications ranging from Next-Generation Sequencing (NGS) library preparation to high-resolution fluorescence microscopy. While traditional methods like amine-NHS ester coupling are effective, they often suffer from cross-reactivity and steric hindrance.
Ethynyl-modified heterocyclic bases (e.g., 5-ethynyluracil, 7-ethynyl-7-deazaadenine) represent a superior class of bioorthogonal handles. Their primary advantage lies in their minimal steric footprint . Unlike bulky fluorophores or biotin tags, an ethynyl group is small enough to be accepted by high-fidelity DNA polymerases with near-native kinetics, allowing for precise enzymatic incorporation. Once incorporated, these "clickable" handles can be selectively reacted with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Key Mechanistic Benefits
-
Bioorthogonality: The ethynyl group is inert to biological functional groups (amines, thiols, hydroxyls), eliminating non-specific background.
-
Polymerase Compatibility: Modifications at the C5 position of pyrimidines (e.g., EdU, EdC) and the C7 position of 7-deazapurines (e.g., 7-ethynyl-7-deaza-dATP) project into the major groove of the DNA helix. This positioning minimizes interference with Watson-Crick base pairing and polymerase active sites.
-
Structural Stability: The 7-deaza modification in purines suppresses Hoogsteen base pairing, reducing secondary structure formation in GC-rich regions and improving PCR efficiency.[2]
Chemical Biology & Selection Guide
Selecting the Right Modified Base
The choice of base depends on the synthesis method (solid-phase vs. enzymatic) and the downstream application.
| Modified Base | Structure / Position | Primary Application | Key Feature |
| 5-Ethynyl-dUTP (EdUTP) | Pyrimidine (C5) | Metabolic labeling (Cell proliferation), PCR | Replaces dTTP. Highly efficient incorporation. |
| 5-Ethynyl-dCTP (EdCTP) | Pyrimidine (C5) | Epigenetics, PCR | Replaces dCTP. Less toxic than EdU in some cell lines.[3] |
| 7-Ethynyl-7-deaza-dATP | Purine (C7) | NGS Library Prep, PCR | Critical for complex templates. 7-deaza core prevents stalling. |
| 7-Ethynyl-7-deaza-dGTP | Purine (C7) | High-GC PCR, Structural Biology | Reduces G-quadruplex formation. |
Polymerase Compatibility Table
Not all polymerases accept modified nucleotides equally. High-fidelity archaeal family polymerases are generally preferred over Taq.
| Polymerase | Family | Acceptance of Ethynyl-dNTPs | Recommended Application |
| KOD / KOD XL | Family B | Excellent | Long-range PCR, High-fidelity synthesis |
| Pwo / Deep Vent exo- | Family B | Excellent | Generation of fully modified DNA |
| Taq | Family A | Moderate to Poor | Routine PCR (short amplicons only) |
| T7 RNA Polymerase | Viral | Good (requires optimization) | In vitro transcription of RNA aptamers |
Core Protocols
Protocol A: Enzymatic Incorporation via PCR
Objective: To synthesize DNA fragments containing ethynyl handles for downstream "click" functionalization. This protocol uses 7-Ethynyl-7-deaza-dATP as a model, but is adaptable for EdUTP.
Reagents:
-
Template DNA (1-10 ng)
-
Primers (Forward/Reverse, 10 µM)
-
10x Reaction Buffer (containing MgSO₄)
-
dNTP Mix (Modified):
-
dGTP, dCTP, dTTP (2 mM each)
-
dATP (Natural): 0.2 mM (10%)
-
7-Ethynyl-7-deaza-dATP: 1.8 mM (90%)
-
Note: Adjust ratio based on desired labeling density. 100% substitution is possible with KOD XL.
-
-
KOD XL DNA Polymerase (1 U/µL)
Procedure:
-
Assembly: In a sterile PCR tube, combine:
-
5 µL 10x Buffer
-
1 µL dNTP Mix (Modified)
-
1.5 µL Forward Primer
-
1.5 µL Reverse Primer
-
1 µL Template DNA
-
1 µL Polymerase
-
Water to 50 µL
-
-
Cycling:
-
Initial Denaturation: 95°C for 2 min
-
Cycle (25-30x):
-
95°C for 20 sec
-
Tm - 5°C for 30 sec (Annealing)
-
68°C for 1 min/kb (Extension - Slightly longer times help modified incorporation)
-
-
Final Extension: 68°C for 5 min
-
-
Purification: Purify PCR product using a silica spin column or SPRI beads to remove unincorporated ethynyl-dNTPs. This is critical to prevent high background during the click reaction.
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To covalently attach a functional molecule (Fluorophore-Azide, Biotin-Azide) to the ethynyl-modified DNA.
Critical Safety & Integrity Note: Copper (Cu) generates reactive oxygen species (ROS) that can degrade DNA/RNA. You must use a stabilizing ligand (THPTA or BTTAA) to protect the nucleic acid and maintain the catalytic Cu(I) state.
Reagents:
-
Ethynyl-modified DNA (from Protocol A) in water/TE.
-
Marker-Azide (e.g., Cy5-Azide, Biotin-Azide): 10 mM in DMSO.
-
CuSO₄ solution: 100 mM in water.
-
THPTA Ligand: 500 mM in water.
-
Sodium Ascorbate: 500 mM in water (Freshly prepared).
-
Reaction Buffer: 100 mM Na-Phosphate, pH 7.0.
Procedure:
-
Prepare Catalyst Mix (Pre-complexation):
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Example: 1 µL CuSO₄ (100 mM) + 1 µL THPTA (500 mM) + 8 µL water. Incubate for 5 min.
-
-
Reaction Setup:
-
25 µL DNA solution (approx. 500 ng - 1 µg)
-
5 µL Reaction Buffer (100 mM Na-Phosphate)
-
1 µL Marker-Azide (Final conc. ~0.2 - 0.5 mM. Use 2-5x excess over alkyne sites).
-
2 µL Catalyst Mix (from step 1).
-
2 µL Sodium Ascorbate (Add last to initiate).
-
-
Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.
-
Cleanup:
-
Ethanol precipitation is recommended to remove excess dye-azide and copper.
-
Add 0.1 vol 3M Na-Acetate (pH 5.2) + 2.5 vol 100% Ethanol. Freeze 20 min (-20°C), spin 15 min (13k rpm).
-
Visualization of Workflows
Enzymatic Incorporation & Functionalization Workflow
This diagram illustrates the logical flow from template selection to final functionalized construct.
Caption: Figure 1. Enzymatic synthesis of ethynyl-modified DNA followed by post-synthetic click functionalization.
Mechanism of CuAAC on DNA
This diagram details the molecular events during the click reaction, highlighting the role of the stabilizing ligand.
Caption: Figure 2.[1] Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stabilized by THPTA.
Troubleshooting & Optimization
Preventing DNA Degradation
The most common failure mode in CuAAC is DNA fragmentation.
-
Cause: Cu(I) reacts with dissolved oxygen to form hydroxyl radicals.
-
Solution:
-
Ligand Ratio: Always maintain a ligand:copper ratio of at least 5:1 (THPTA:Cu).
-
Deoxygenation: Briefly degas buffers if working with long (>1kb) fragments.
-
Speed: Do not extend reaction times beyond 1 hour unless strictly necessary.
-
Low Labeling Efficiency
-
Cause: Steric hindrance or insufficient reactant concentration.
-
Solution:
-
Density Control: If labeling density is too high (e.g., 100% substitution), adjacent labels may quench each other or sterically block the reaction. Reduce ethynyl-dNTP substitution to 10-20% during PCR.
-
Reagent Freshness: Sodium ascorbate oxidizes rapidly in air (turns yellow). Always use a freshly prepared solution.
-
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Seela, F., & Sirivolu, V. R. (2008). 7-Deaza-7-ethynyl-2'-deoxyadenosine: Synthesis, properties and usage for the construction of "Clickable" DNA. Chemistry & Biodiversity.[4] Link
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo (EdU).[3][5] Proceedings of the National Academy of Sciences. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation (THPTA Ligand). Angewandte Chemie. Link
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with 5-ethynyluridine. Proceedings of the National Academy of Sciences. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Alkyne-dATP (7-deaza-7-Ethynyl-dATP) [baseclick.eu]
- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Reaction conditions for coupling 6-ethynyl triazolopyridine with azides
Application Note: High-Efficiency Coupling of 6-Ethynyl[1,2,4]triazolo[1,5-a]pyridine via CuAAC
Executive Summary & Scientific Rationale
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in JAK1/2, p38 MAPK, and RORγt inhibitors. Functionalizing this scaffold at the 6-position via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid generation of diverse chemical libraries.
However, coupling 6-ethynyl[1,2,4]triazolo[1,5-a]pyridine presents unique challenges compared to standard phenylacetylene substrates:
-
Catalyst Poisoning: The nitrogen-rich triazolopyridine core (specifically N1 and N3) acts as a Lewis base, capable of competitively chelating Cu(I) ions. This can sequester the catalyst from the catalytic cycle, requiring higher copper loadings or stronger ligands.
-
Solubility Profiles: These fused heterocycles often exhibit poor solubility in standard "Click" solvents (pure water or alcohols), necessitating optimized cosolvent systems.
-
Electronic Deactivation: While the electron-deficient pyridine ring increases the acidity of the terminal alkyne proton (facilitating Cu-acetylide formation), it also renders the scaffold prone to oxidative homocoupling (Glaser coupling) if oxygen is not strictly excluded.
This guide details two optimized protocols: a High-Solubility Ligand-Accelerated Method (Method A) for complex/lipophilic substrates, and a Green Aqueous Method (Method B) for standard screening.
Mechanistic Insight & Reaction Pathway
The success of this reaction hinges on maintaining the Copper(I) oxidation state and preventing non-productive coordination.
Figure 1: Reaction Pathway and Interference Mechanisms
Caption: The catalytic cycle (Green) vs. the competitive inhibition pathway (Red) where the triazolopyridine core sequesters Cu(I).
Experimental Protocols
Method A: Ligand-Accelerated DMSO/Water (Recommended)
Best for: Drug-like molecules, lipophilic azides, and preventing Cu-scavenging by the scaffold.
Reagents:
-
Substrate: 6-Ethynyl[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Azide: R-N₃ (1.1 equiv)
-
Catalyst Source: CuSO₄[1]·5H₂O (5 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)
-
Note: THPTA is preferred over TBTA here due to higher water solubility and better protection of Cu(I) from oxidation.
-
-
Reductant: Sodium Ascorbate (NaAsc) (10 mol%)
-
Solvent: DMSO : Water (1:1 or 4:1 depending on solubility)
Step-by-Step Protocol:
-
Stock Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Premix: Combine CuSO₄ and THPTA stocks in a 1:5 molar ratio (Cu:Ligand) in a separate vial. Let stand for 5 minutes. The solution should remain clear blue/green.
-
-
Reaction Assembly:
-
In a 4 mL screw-cap vial, dissolve the Alkyne (e.g., 50 mg, 0.35 mmol) and Azide (0.38 mmol) in DMSO (1.5 mL).
-
Add the Cu-THPTA premix (calculated for 5 mol% Cu).
-
Add Water (0.5 mL) to the reaction (adjust ratio if precipitation occurs).
-
Degas: Flush the headspace with Nitrogen or Argon for 30 seconds.
-
-
Initiation:
-
Add Sodium Ascorbate (freshly prepared 100 mM aqueous stock) to reach 10 mol%.
-
Seal the vial immediately. The color should shift to a pale yellow or clear solution (indicating Cu(I)).
-
-
Incubation:
-
Stir at 40°C for 2–4 hours. (Slight heating overcomes the activation energy barrier raised by the electron-poor scaffold).
-
-
Workup (Copper Removal):
-
Dilute with EtOAc (10 mL).
-
Wash with 10% aqueous EDTA (pH 8) or dilute NH₄OH. This is critical to strip copper coordinated to the triazolopyridine nitrogens.
-
Dry over Na₂SO₄ and concentrate.
-
Method B: The "Green" tBuOH/Water System
Best for: Simple screening, water-soluble azides.
Reagents:
-
CuSO₄[1]·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: tBuOH : Water (1:1)
Step-by-Step Protocol:
-
Suspend Alkyne and Azide in tBuOH/Water (1:1) at 0.2 M concentration.
-
Add CuSO₄ solution followed by Sodium Ascorbate.
-
Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Note: If the reaction stalls or turns brown (oxidation), add another portion of NaAsc.
-
-
Precipitation Workup: Often the product precipitates out. Filter, wash with water, then wash with cold methanol.
Optimization & Troubleshooting Matrix
Use the following decision tree to select conditions and troubleshoot failures.
Figure 2: Optimization Workflow
Caption: Decision tree for selecting solvents and troubleshooting reaction stalling.
Table 1: Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Solution turns Green/Blue | Cu(I) has oxidized to Cu(II). Reaction stopped. | Add 0.5 equiv NaAsc. Degas with Argon. |
| Low Conversion (<10%) | Catalyst poisoning by triazolopyridine N-atoms. | Increase catalyst to 10–20 mol%. Ensure THPTA ligand is used (binds Cu stronger than substrate). |
| Glaser Coupling (Dimer) | Presence of Oxygen. | Strict degassing required. Use 5 equiv NaAsc to scavenge O₂. |
| Product retains blue tint | Copper trapped in product lattice. | Wash organic layer with 10% EDTA or dilute NH₄OH. |
References
-
Rostovtsev, V. V., et al. (2002).[1][2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Presolski, S. I., et al. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] Link
-
Ueda, S., et al. (2009).[3] Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Kuijpers, B. H. M., et al. (2008). A Robust and Versatile Cu(I)/Hu-Ligation Protocol for the Synthesis of 1,2,3-Triazoles. Macromolecules, 41(22), 8939–8942. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 6-Ethynyl Triazolopyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique synthetic challenges of functionalizing 1,2,4-triazolo[1,5-a]pyridines. These nitrogen-rich heterocycles are critical scaffolds in drug development, notably serving as key intermediates in the synthesis of HIF-PH inhibitors like Enarodustat[1] and various epigenetic modulators.
However, their strong coordinating ability often disrupts standard palladium-catalyzed cross-couplings. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and scale your ethynylation workflows.
Diagnostic Workflow for Yield Optimization
Before altering your reaction conditions, use the following logical framework to diagnose the root cause of low yields in your specific substrate.
Diagnostic workflow for troubleshooting triazolopyridine Sonogashira couplings.
Core Troubleshooting Guide (Q&A)
Q: My reaction is stalling at 20-30% conversion, and I recover mostly unreacted 6-halo-triazolopyridine. Why is the catalyst dying?
A: Catalyst Poisoning via Heteroatom Chelation.
The 1,2,4-triazolo[1,5-a]pyridine core contains multiple Lewis basic nitrogen atoms. These nitrogens competitively coordinate to the palladium center, displacing the active phosphine ligands and forming inactive, off-cycle Pd(II) complexes.
The Solution: Shift to highly sterically demanding, electron-rich ligands such as XPhos or N-Heterocyclic Carbenes (NHCs). These ligands facilitate the formation of highly active monoligated
Q: I am observing a massive amount of alkyne dimer (Glaser coupling product) and very little cross-coupled product. How do I suppress this? A: Copper-Induced Glaser Homocoupling. Standard Sonogashira conditions rely on a Cu(I) co-catalyst to form a copper acetylide intermediate. However, in the presence of trace oxygen and basic conditions, Cu(I) rapidly catalyzes the dimerization of terminal alkynes. Furthermore, triazolopyridines can sequester Cu(I), forcing you to add more copper, which only exacerbates the homocoupling. The Solution: Implement a Copper-Free Sonogashira protocol . By removing copper entirely, the reaction relies on the direct coordination of the alkyne to the Pd(II) center, followed by deprotonation by an amine base[3]. If copper must be used, you must employ a syringe pump to add the alkyne over 4 hours, keeping its steady-state concentration near zero.
Q: My 6-bromo-triazolopyridine is completely unreactive under standard heating. Do I need to synthesize the iodo-derivative? A: C-X Bond Activation Energy Barrier. While 6-iodo-triazolopyridines react smoothly, the C-Br bond in these electron-deficient heterocycles can be sluggish towards oxidative addition. While synthesizing the iodo-analog is a valid workaround[4], you can force the bromide to react by utilizing microwave irradiation. Microwave heating (100 °C for 30 minutes) provides rapid, uniform energy transfer that overcomes the activation barrier of the C-Br bond without giving the catalyst time to thermally degrade.
Mechanistic Causality: The Copper-Free Advantage
To understand why removing copper improves yields for nitrogen heterocycles, we must look at the altered catalytic cycle. In a copper-free system, the amine base plays a dual role: it acts as the proton acceptor and facilitates the direct carbopalladation of the alkyne[3].
Copper-free Sonogashira catalytic cycle bypassing copper-acetylide transmetalation.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and observed yields for 6-halo-triazolopyridines, demonstrating the necessity of protocol optimization.
| Reaction Condition | Catalyst System | Co-Catalyst | Temp & Time | Avg. Yield | Primary Issue Addressed |
| Standard Batch [4] | CuI | 100 °C, 9 h | ~61% | Baseline (Suffers from Glaser dimer) | |
| Microwave-Assisted | CuI | 100 °C, 30 min | 75-80% | Overcomes sluggish oxidative addition | |
| Copper-Free (Bulky) | None | 90 °C, 12 h | >85% | Prevents Cu-heterocycle chelation | |
| NHC-Catalyzed | PEPPSI-IPr | None | 80 °C, 6 h | >90% | Prevents Pd deactivation/poisoning |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . The visual and analytical cues embedded in the steps ensure you can verify the integrity of the reaction in real-time.
Protocol A: Copper-Free Sonogashira (Recommended for High Yields)
Designed to eliminate Glaser homocoupling and prevent heterocycle-metal chelation.
-
Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-iodo-1,2,4-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv),
(0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%). -
Atmospheric Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Even in copper-free conditions, oxygen can prematurely oxidize the electron-rich phosphine ligand, killing the active
catalyst. -
Solvent & Base Addition: Syringe in anhydrous, degassed DMF (5.0 mL) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv). Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile against the sensitive triazolopyridine core.
-
Alkyne Addition: Add trimethylsilylacetylene (TMS-acetylene) (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 8 hours.
-
Self-Validation Checkpoint: The reaction validates its anaerobic integrity if the mixture transitions from a pale yellow to a deep, clear amber. A sudden shift to a black, opaque suspension indicates oxygen ingress leading to Pd(0) aggregation (palladium black).
-
Analytical Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z ~246) and the appearance of the product mass without a +18 m/z water adduct confirms successful coupling without alkyne hydration.
Protocol B: Microwave-Assisted Standard Sonogashira (For Sluggish Bromides)
-
Preparation: In a 10 mL microwave vial, combine 6-bromo-1,2,4-triazolo[1,5-a]pyridine (1.0 mmol),
(5 mol%), CuI (5 mol%), and phenylacetylene (1.2 mmol). -
Solvent: Add 4 mL of degassed Toluene/Triethylamine (1:1 v/v).
-
Irradiation: Seal the vial with an aluminum crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 30 minutes with high stirring.
-
Self-Validation Checkpoint: The rapid heating profile of the microwave should yield a complete conversion within 30 minutes. If LC-MS shows >10% starting material, the C-Br bond requires a ligand swap (e.g., RuPhos) rather than just thermal forcing.
Frequently Asked Questions (FAQs)
Q: Why is my TMS-alkyne deprotecting in situ during the reaction? A: TMS groups are highly sensitive to basic, aqueous conditions, especially at elevated temperatures. If your solvent (e.g., DMF or NMP) is not strictly anhydrous, the amine base combined with trace water will cleave the silicon-carbon bond. Ensure solvents are stored over activated 3Å molecular sieves. Alternatively, switch to the much more robust TIPS-acetylene (triisopropylsilyl), which easily survives basic aqueous conditions.
Q: Can I use inorganic bases like
References
- Synthesis of Enarodustat(JTZ-951)
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: MDPI URL
- Sonogashira Coupling Source: Chemistry LibreTexts URL
Sources
Preventing Glaser homocoupling during ethynyl-triazolopyridine synthesis
A Guide to Preventing Glaser Homocoupling Side Reactions
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules, such as ethynyl-triazolopyridines. However, a frequent and often frustrating side reaction, the Glaser homocoupling of the terminal alkyne, can significantly reduce the yield of the desired product and complicate purification.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and ultimately prevent Glaser homocoupling during the synthesis of ethynyl-triazolopyridines. We will delve into the mechanistic underpinnings of both the desired Sonogashira coupling and the undesired Glaser coupling, offering field-proven strategies and detailed protocols to maximize the yield and purity of your target compounds.
Understanding the Competing Reactions: Sonogashira vs. Glaser Coupling
To effectively suppress Glaser homocoupling, it is crucial to understand the mechanisms of both the desired Sonogashira reaction and the competing Glaser coupling.
The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst.[3][4] The palladium catalyst facilitates the cross-coupling of the aryl halide with the alkyne, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[5]
The Glaser coupling , on the other hand, is an oxidative homocoupling of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[6][7] This reaction leads to the formation of a symmetric 1,3-diyne.[6] The presence of oxygen and the copper(I) co-catalyst in the Sonogashira reaction mixture creates a favorable environment for this undesired side reaction to occur.[5][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of ethynyl-triazolopyridines, with a focus on preventing Glaser homocoupling.
Q1: My main product is the homocoupled diyne of my starting alkyne. What are the primary causes?
A1: The formation of the Glaser homocoupling product is a strong indication that the conditions are favoring the oxidative dimerization of your alkyne over the cross-coupling with the triazolopyridine halide. The most common culprits are:
-
Presence of Oxygen: Oxygen is a key oxidant for the Glaser coupling reaction.[5] Inadequate degassing of solvents and reagents, or a leaky reaction setup that allows air to enter, will significantly promote homocoupling.
-
High Copper(I) Catalyst Loading: While essential for the Sonogashira reaction, an excessive concentration of the copper(I) co-catalyst can accelerate the rate of homocoupling.[5]
-
Slow Cross-Coupling Rate: If the desired Sonogashira reaction is sluggish, the terminal alkyne has a longer residence time in the reaction mixture, increasing the probability of it undergoing homocoupling.[5] This can be due to an inactive palladium catalyst, a less reactive triazolopyridine halide, or suboptimal reaction temperature.
Q2: How can I modify my reaction conditions to suppress the formation of the Glaser byproduct?
A2: Several strategies can be employed to minimize Glaser homocoupling:
-
Implement Copper-Free Conditions: The most direct approach is to eliminate the copper co-catalyst altogether.[1][8] Copper-free Sonogashira reactions effectively remove the primary pathway for Glaser coupling.[3][5] However, this may necessitate higher reaction temperatures, longer reaction times, or the use of more active palladium catalysts and ligands.[5]
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents.[5] Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
-
Use a Reducing Atmosphere: Introducing a small percentage of hydrogen gas diluted with an inert gas (e.g., nitrogen or argon) can help to maintain a reducing environment, which suppresses the oxidative homocoupling pathway.[2]
Q3: I am observing a black precipitate in my reaction. What is it and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst to its elemental form, Pd(0).[8] This leads to a loss of catalytic activity and, consequently, a slower Sonogashira coupling, which can indirectly favor Glaser homocoupling. Potential causes include:
-
Impurities in Reagents or Solvents: Ensure the use of high-purity reagents and anhydrous solvents.
-
Inappropriate Solvent Choice: Some solvents can promote the formation of palladium black.[8] If you are observing this issue, consider switching to a different solvent system.
-
Incorrect Temperature: Running the reaction at too high a temperature can lead to catalyst decomposition.
To remedy this, it is advisable to use fresh, high-purity reagents and solvents and to optimize the reaction temperature.
Q4: Can the choice of base influence the extent of Glaser homocoupling?
A4: Yes, the choice and quality of the base are critical. An amine base is required to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[8]
-
Base Strength and Steric Hindrance: Secondary amines like piperidine, morpholine, or diisopropylamine are often effective.[1] The basicity and steric bulk of the amine can influence the equilibrium of ligand exchange at the palladium center, which can affect the overall reaction rate.[1]
-
Purity of the Base: Ensure the amine base is dry and free of impurities. Distilling the amine before use can sometimes be beneficial.
Q5: Are there any visual cues during the reaction that might suggest homocoupling is occurring?
A5: While there are no definitive visual cues for Glaser coupling itself, monitoring the reaction by Thin Layer Chromatography (TLC) is essential. The homocoupled diyne product will typically have a different Rf value than the starting materials and the desired cross-coupled product. The appearance of a new spot corresponding to the diyne, especially if it intensifies over time while the starting materials are still present, is a strong indicator of significant homocoupling.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for performing the Sonogashira coupling reaction for ethynyl-triazolopyridine synthesis, with a focus on minimizing Glaser homocoupling.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary catalyst for Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen at least three times.
-
Reagent Addition: Under a positive flow of inert gas, add the halo-triazolopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a thoroughly degassed anhydrous solvent (e.g., THF, DMF, or toluene). Finally, add the degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 2: Sonogashira Coupling with a Reducing Atmosphere
This protocol utilizes a standard copper-palladium catalyst system but incorporates a reducing atmosphere to suppress oxidative homocoupling.[2]
-
Preparation: To a flame-dried Schlenk flask with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert/Reducing Atmosphere: Evacuate and backfill the flask with a mixture of argon (or nitrogen) and hydrogen (e.g., 95:5 or 90:10 Ar/H₂) at least three times.
-
Reagent Addition: Under a positive flow of the inert/reducing gas mixture, add the halo-triazolopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a degassed anhydrous solvent (e.g., acetonitrile or THF), and a degassed amine base (e.g., piperidine or triethylamine, 2-3 equiv.).
-
Reaction: Heat the reaction mixture to the appropriate temperature and stir, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Common Issues in Ethynyl-Triazolopyridine Synthesis
| Observation | Potential Cause(s) | Recommended Action(s) |
| High yield of homocoupled diyne | Presence of oxygen, high Cu(I) loading, slow cross-coupling | Switch to copper-free conditions, ensure rigorous anaerobic setup, slow addition of alkyne, use a reducing atmosphere. |
| Formation of black precipitate (Palladium black) | Catalyst decomposition due to impurities, high temperature, or inappropriate solvent | Use fresh, high-purity reagents and solvents, optimize reaction temperature, consider a different solvent. |
| Low or no product yield | Inactive catalyst, poor quality reagents, incorrect reaction conditions | Use fresh catalyst, purify starting materials, systematically screen solvents, bases, and temperatures. |
| Incomplete conversion of starting material | Insufficient catalyst loading, deactivation of catalyst, insufficient reaction time or temperature | Increase catalyst loading, ensure inert atmosphere, increase reaction time or temperature. |
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing Sonogashira and Glaser reaction pathways.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting Glaser homocoupling.
References
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Li, J. J. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8873–8876. [Link]
-
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1009-1014. [Link]
-
Chauhan, P., & Kumar, A. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(45), 29263-29287. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Praveen, C., & Kumar, A. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(8), 3375–3378. [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Wang, Y., et al. (2025). Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones. The Journal of Organic Chemistry, 90(14), 9876–9884. [Link]
-
Jones, C. R., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Chemical Communications, 55(50), 7291-7294. [Link]
-
So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3927–3930. [Link]
-
Jones, C. R., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 222, 337-352. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]
-
ScienceDirect. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3328–3337. [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]
-
MDPI. (2021). Efficient Synthesis and X-ray Structure of[9][10][11]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5792. [Link]
-
Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104842. [Link]
-
ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. The Journal of Organic Chemistry, 90(13), 9143–9151. [Link]
-
ResearchGate. (n.d.). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cetjournal.it [cetjournal.it]
Purification methods for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine from reaction mixtures
Topic: Purification methods for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine from reaction mixtures Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Purification Support Hub. This guide addresses the specific challenges encountered during the isolation of 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine (ETP). As a fused bicyclic nitrogen heterocycle with a terminal alkyne, ETP presents a "perfect storm" of purification difficulties: high polarity, strong metal coordination (Pd/Cu), and susceptibility to oxidative homocoupling (Glaser coupling).
Module 1: The "Black Tar" Scenario (Crude Workup)
Status: Crude reaction mixture is dark, viscous, and difficult to partition. Context: Standard Sonogashira coupling (6-bromo precursor + TMS-acetylene) or Seyferth-Gilbert homologation.
Q: My reaction mixture has formed a dark emulsion during aqueous workup. How do I break it and recover the product?
A: The "Black Tar" is likely a complex of palladium black, copper salts, and polymerized byproducts coordinated to your nitrogen-rich product.
The Protocol: Do not attempt simple extraction immediately. The basic nitrogen at N1 and N8 positions of the triazolopyridine scaffold coordinates metals, stabilizing emulsions.
-
Chelation Wash (The "Blue" Wash):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (avoid DCM if possible to prevent lower-layer emulsion issues).
-
Wash the organic layer with 5% aqueous L-Cysteine or saturated NH₄Cl / NH₄OH (9:1) solution.
-
Observation: The aqueous layer should turn deep blue (copper removal). Repeat until the aqueous layer is colorless.
-
Why: The triazolopyridine ring binds Cu(I) tightly. Ammonia or cysteine displaces the ligand, breaking the emulsion.
-
-
Celite Filtration:
-
If insoluble black particulates persist (Pd black), filter the biphasic mixture through a pad of Celite 545 .
-
Critical Step: Rinse the Celite pad with 10% MeOH in EtOAc to ensure the polar product is not adsorbed to the filter aid.
-
-
Controlled Acidification (Optional but Risky):
-
Warning: Terminal alkynes are sensitive. Avoid strong acids.
-
If the product remains in the aqueous phase, adjust pH to ~5-6 with dilute acetic acid to suppress the solubility of the pyridine nitrogen, then extract exhaustively with EtOAc.
-
Module 2: Chromatographic Challenges
Status: Product streaks on TLC/Column; poor separation from phosphine oxides.
Q: The product streaks on silica gel, and I cannot separate it from Triphenylphosphine Oxide (TPPO).
A: The streaking is caused by the interaction between the basic triazole nitrogen and acidic silanols.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Neutral Alumina (Grade III) or Buffered Silica | Alumina is less acidic than silica, preventing protonation of the triazolopyridine N1, which causes tailing. |
| Mobile Phase Modifier | 1% Triethylamine (Et₃N) | Et₃N blocks acidic sites on silica. Note: Ensure the alkyne is stable; usually safe for terminal alkynes at this concentration. |
| TPPO Removal | MgCl₂ Complexation | TPPO is difficult to separate. Dissolve crude in toluene/EtOAc, add anhydrous MgCl₂ (2 equiv). TPPO forms a precipitate (MgCl₂·(TPPO)₂). Filter off the solid.[1][2] |
| Gradient | DCM | ETP is polar. Hexane/EtOAc gradients often fail to elute it efficiently without tailing. |
Visualization: Purification Decision Tree
Caption: Logical workflow for isolating 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine from crude Sonogashira mixtures.
Module 3: Metal Contamination (Pd/Cu Removal)
Status: Product isolated but colored (tan/green) or fails biological assay.
Q: My product looks clean by NMR but is slightly off-color. Is this a problem?
A: Yes. Triazolopyridines are excellent ligands. Residual Pd/Cu (<500 ppm) can catalyze alkyne polymerization or interfere with biological assays.
The Scavenging Protocol: Standard column chromatography often fails to remove trace Pd from this scaffold because the Pd-product complex co-elutes.
-
Resin Scavenging (Recommended):
-
Dissolve product in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin (4 equivalents relative to expected metal load).
-
Stir at 40°C for 4 hours.
-
Filter and concentrate.
-
Success Metric: Product should be white to off-white.
-
-
Activated Carbon (Alternative):
-
If resins are unavailable, reflux the product in EtOAc with Darco KB-G activated carbon for 1 hour. Filter hot through Celite.
-
Module 4: Stability & Storage FAQs
Q: Can I store the purified alkyne in solution?
A: No. Terminal alkynes on heteroaromatic rings are prone to Glaser coupling (dimerization) in the presence of air and trace copper.
-
Storage: Store as a solid at -20°C under Argon/Nitrogen.
-
Handling: Avoid using metal spatulas if the compound is slightly acidic; use glass or plastic.
Q: Is the compound volatile?
A: While the molecular weight is relatively low, the fused ring system provides significant pi-stacking. It is generally a solid, but do not apply high vacuum (<1 mbar) for extended periods if the product is an oil, as sublimation may occur.
References
-
Anderson, N. G., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine."[3] Organic Process Research & Development, vol. 1, no. 4, 1997, pp. 300–304. Link
-
Gouault, N., et al. "Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives." Tetrahedron Letters, vol. 41, no. 38, 2000, pp. 7293–7296. Link
-
Dunetz, J. R., & Magano, J. "Applications of Metal Scavengers in the Pharmaceutical Industry." Organic Process Research & Development, vol. 16, no. 7, 2012, pp. 1156–1184. Link
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874–922. Link
Sources
Technical Support Center: Solubility Optimization for Triazolopyridine Derivatives
Topic: Solubility Enhancement of Triazolopyridine Derivatives in Aqueous Buffers Ticket ID: SOL-TP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Triazolopyridine derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridine) are a privileged scaffold in kinase inhibitor discovery (e.g., JAK1/2, p38 MAPK inhibitors like Filgotinib). However, they frequently present a specific physicochemical profile known as "Brick Dust" :
-
High Melting Point (>200°C): Due to strong intermolecular
- stacking of the planar heterocyclic core. -
Moderate-to-High Lipophilicity (LogP 2–5): Limited interaction with water molecules.
The Core Problem: Unlike "grease balls" (which are liquid/amorphous and lipophilic), triazolopyridines possess high crystal lattice energy. Simply adding organic co-solvents (DMSO/Ethanol) often fails because the water antisolvent effect forces the compound back into its stable crystal lattice immediately upon dilution (the "Crash Out" effect).
This guide provides three validated workflows to overcome this thermodynamic barrier.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine your compound's limiting factor using the flowchart below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pKa and application.
Module 1: The DMSO "Crash-Out" & Co-solvent Optimization
Issue: You dissolve the compound in 100% DMSO (10 mM), but it precipitates immediately when diluted into the assay buffer (PBS/HEPES), even at low concentrations (e.g., 10 µM).
Mechanism: DMSO is hygroscopic and forms strong hydrogen bonds with water. When you add a DMSO stock to water, the DMSO molecules preferentially hydrate, abandoning the hydrophobic drug. This causes a sudden spike in local supersaturation, forcing the drug to nucleate and crystallize.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipet 10 mM DMSO stock directly into 990 µL of buffer. This creates a "plume" of precipitation.
-
Prepare 1000x Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Step: Dilute the stock 1:10 or 1:20 into a secondary solvent that is miscible with water but less prone to hydration shock, or simply perform serial dilutions within DMSO first.
-
Surfactant Buffer: Ensure your assay buffer contains 0.01% - 0.05% Tween-20 or Triton X-100 before adding the compound. The surfactant prevents micro-crystal nucleation.
Recommended Co-solvent Limits for Triazolopyridines:
| Co-solvent | Max Tolerated (Enzyme Assay) | Max Tolerated (Cell Assay) | Notes |
| DMSO | 1 - 5% | 0.1 - 0.5% | Standard. Prone to "crash out." |
| PEG-400 | 5 - 10% | 1 - 2% | Better for "brick dust" compounds. |
| Propylene Glycol | 2 - 5% | 0.5 - 1% | Good intermediate solvent. |
Module 2: Cyclodextrin Complexation (The Gold Standard)
Context: For triazolopyridines with low pKa (< 3) where pH adjustment is ineffective, encapsulation is the most reliable method. Hydroxypropyl-
Mechanism: The hydrophobic triazolopyridine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with the aqueous buffer.
Protocol: Generating a Phase Solubility Diagram
Use this to determine the binding constant (
-
Preparation: Prepare aqueous buffer (e.g., PBS pH 7.4) containing increasing concentrations of HP-
-CD (0%, 5%, 10%, 20% w/v). -
Excess Addition: Add excess solid triazolopyridine to each vial.
-
Equilibration: Shake at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds drugs).
-
Quantification: Analyze filtrate via HPLC-UV.
Visualizing the Workflow:
Figure 2: Higuchi-Connors phase solubility protocol.
Interpretation:
-
A_L Type (Linear): Solubility increases linearly with CD concentration. This indicates a 1:1 complex.
-
A_P Type (Positive Deviation): Solubility increases exponentially. Indicates higher order complexes (e.g., 1:2 Drug:CD).
Module 3: pH and Salt Formation
Context: The [1,2,4]triazolo[1,5-a]pyridine ring system is weakly basic. The bridgehead nitrogen is not basic; protonation typically occurs at the pyridine nitrogen (N-4 position in some nomenclature, or N-1 depending on numbering).
Critical Constraint:
-
If your derivative has electron-withdrawing groups (e.g., -CF3, -CN), the pKa may drop below 2.0. In this case, pH adjustment will fail because you cannot acidify the buffer enough to protonate the compound without denaturing your protein target.
-
If pKa > 4.0, solubility can be enhanced by lowering pH (e.g., using Acetate buffer at pH 4.5).
Salt Selection Guide: If you are at the synthesis stage, do not rely on the free base. Isolate the compound as:
-
Mesylate (Methanesulfonate): Best for lipophilic weak bases. Breaks crystal lattice effectively.
-
Hydrochloride: Standard, but may have a "common ion effect" in high-salt buffers (PBS), reducing solubility.
FAQ & Troubleshooting
Q: I see a "haze" in my well plate after adding the compound. Is this a problem? A: Yes. This is the Tyndall effect, indicating micro-precipitation.
-
Fix: Measure absorbance at 650 nm (where the compound doesn't absorb). If OD > 0.01, you have precipitation. Increase DMSO concentration or switch to the HP-
-CD protocol.
Q: Can I use Cyclodextrins in cell-based assays? A: Yes, but be careful. High concentrations (>10 mM) of Cyclodextrins can extract cholesterol from cell membranes, causing toxicity. Always run a "vehicle only" control with the same CD concentration.
Q: My compound is soluble in DMSO but precipitates when I freeze-thaw the stock. A: DMSO is hygroscopic.[1] Every time you open the vial, it absorbs atmospheric water. Over time, the water content rises, and the "brick dust" compound precipitates inside the DMSO stock.
-
Fix: Aliquot stocks into single-use vials. Store at -20°C. Discard after one use.
References
-
Triazolopyridine Scaffold Properties
- Structure-Activity Relationships of Triazolopyridines: Identifying the core physicochemical limitations of the scaffold in kinase inhibition.
-
Source: (Example: Discovery of Filgotinib).
-
Cyclodextrin Complexation
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.
-
Source:
-
DMSO Solubility Mechanics
- Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of commercially available compounds. (Discusses the "Brick Dust" vs "Grease Ball" concept).
-
Source:
-
Kinase Inhibitor Formulation
- Review of solubility enhancement for kinase inhibitors (Type I/II).
-
Source:
Sources
Technical Support Center: Troubleshooting Copper Catalyst Removal in Click Chemistry
Topic: Removal of Residual Copper (Cu) from CuAAC Reactions Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 26, 2026
Core Directive & Triage
From the Desk of the Senior Application Scientist: "If your product is blue, you have a problem. If your cells are dying, you have a problem. But even if your product looks pristine, you might still have a problem."
Copper contamination following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common failure point in downstream applications. While CuAAC is robust, the removal of the catalyst is not. Residual copper is cytotoxic (impacting live-cell assays), paramagnetic (ruining NMR spectra), and regulated (ICH Q3D guidelines).
The Golden Rule of Copper Removal: Never rely on a single modality. A combination of chelation, precipitation, and adsorption is required to reach sub-ppm levels.
Triage: The Removal Decision Matrix
Before starting a protocol, determine your workflow based on product solubility.
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on product physicochemical properties.
Troubleshooting Guides & Protocols
Module A: Organic-Soluble Small Molecules
Scenario: You synthesized a drug candidate in organic solvent. The crude mixture is green/blue.[1][2] Target Limit: < 10 ppm (Standard) or < 300 ppm (ICH Q3D Oral PDE).
Q: Why is my standard extraction (Water/DCM) failing to remove the blue color?
A: Simple water washes are ineffective because the copper is likely complexed by your triazole product or residual ligands (e.g., TBTA, THPTA), making the copper complex lipophilic. You must introduce a stronger competitive chelator in the aqueous phase to strip the copper from the organic layer.
Protocol 1: The "Double-Chelation" Wash
This is a self-validating protocol. If the aqueous layer stops turning blue, you have removed the bulk copper.
-
Preparation: Prepare a 0.5 M EDTA (disodium salt) solution and adjust pH to ~8.0 with NaOH. Note: EDTA efficiency drops significantly below pH 7.
-
Execution:
-
Dissolve crude reaction mixture in a non-coordinating solvent (DCM or Chloroform). Avoid Ethyl Acetate if possible (it can coordinate Cu).
-
Wash 1: Add equal volume of 10% NH₄OH (aq). Shake vigorously for 2 mins. (Removes bulk Cu salts).[1]
-
Wash 2 & 3: Wash with 0.5 M EDTA (pH 8). Observation: The aqueous layer should turn blue.[1][3]
-
Wash 4: Wash with Brine (saturated NaCl).[1]
-
-
Validation: If the 3rd wash is still visibly blue, repeat step 2 until the aqueous layer is colorless.
Q: I did the wash, but my NMR still shows paramagnetic broadening. What now?
A: You have trace copper (<500 ppm) trapped in the product lattice. Liquid extraction cannot reach this. You need a solid-phase scavenger with high affinity (Kd < 10⁻¹³).
Protocol 2: Scavenger Resin Polishing
Recommended Resin: SiliaMetS® Thiourea or QuadraPure™ TU.
-
Loading: Dissolve product in THF or DCM (10 mL solvent per g of product).
-
Dosage: Add scavenger resin.[1]
-
Calculation: 4 equivalents of resin functional group relative to the residual copper (assume 5% residual if unknown).
-
Rule of Thumb: Add 10% w/w of resin relative to crude mass.
-
-
Incubation: Stir at room temperature for 4–12 hours. Do not just filter immediately; kinetics are slower than solution chemistry.
-
Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.
-
Validation: The resin should turn from off-white to grey/green (indicating Cu capture).
Module B: Water-Soluble Biomolecules (Proteins/DNA)
Scenario: You clicked a fluorophore onto a protein. The protein precipitated or cells are dying during assays. Target Limit: < 1 ppm (Cytotoxicity threshold).
Q: My cells are dying after treatment with the clicked product. Is it the copper?
A: Likely yes. Free Cu(I) is highly toxic (ROS generation). Even Cu(II) at micromolar concentrations can be lethal. Diagnostic: Run a control with the same concentration of Copper/Ligand but no azide/alkyne. If cells die, it's the catalyst.
Protocol 3: Chelation-Dialysis (The "Gradient" Method)
Standard dialysis against water is insufficient because the protein-triazole pocket binds copper tightly.
-
Buffer A (Stripping): PBS + 10 mM EDTA + 5 mM DTT. (DTT reduces any oxidized Cu(II) back to Cu(I) or keeps thiols reduced, aiding release).
-
Buffer B (Cleaning): PBS + 1 mM EDTA.
-
Buffer C (Final): PBS only.
-
Workflow:
-
Dialyze sample against Buffer A for 4 hours at 4°C.
-
Switch to Buffer B for 12 hours.
-
Switch to Buffer C for 12 hours (2 changes).
-
-
Why this works: The high EDTA concentration in step 1 forces the equilibrium away from the protein. Steps 2 and 3 remove the EDTA itself.
Comparative Data: Scavenger Efficiency
The following table summarizes the efficiency of removal methods based on internal benchmarking and literature values [1, 2].
| Method | Target Species | Typical Residual Cu (ppm) | Pros | Cons |
| EDTA Extraction | Organic Soluble | 50 - 200 | Cheap, Scalable | pH dependent; leaves trace Cu |
| NH₄OH Wash | Organic Soluble | 100 - 500 | Removes bulk Cu salts | Smells; basic pH sensitive products |
| Thiourea Resin | Universal | < 5 | Highest affinity, easy filtration | Expensive; slower kinetics |
| C18 SPE | Peptides/Polar | 10 - 50 | Desalting + Cu removal | Capacity limits; yield loss |
| Dialysis (Water) | Proteins | > 100 (Poor) | Gentle | Ineffective for bound Cu |
| Dialysis (EDTA) | Proteins | < 10 | Effective | Time-consuming |
Verification: The "Am I Done?" Check
Do not submit samples for biological assays without passing the Dithizone Check .
The Dithizone Spot Test (Limit of Detection: ~5 ppm)
-
Prepare a 0.005% solution of Dithizone in Chloroform (Green solution).
-
Take 1 mg of your "purified" product and dissolve in 0.5 mL solvent.
-
Add 1 drop of Dithizone solution.
-
Interpretation:
-
Remains Green: Clean (Cu < 5 ppm).
-
Turns Pink/Red: Contaminated (Cu > 5 ppm). Repeat Module A or B.
-
References
-
Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 116(6), 3722–3811 (2016). Link
-
Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855 (2004). Link
-
ICH Guideline Q3D (R2). "Guideline for Elemental Impurities." International Council for Harmonisation, (2022). Link
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015 (2008). Link
-
Campbell-Verduyn, L. S., et al. "Copper-Free 'Click': 1,3-Dipolar Cycloaddition of Azides and Alkynes." Chemistry – A European Journal, 17(41), 11632-11634 (2011). Link
Sources
Stability of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine under oxidative conditions
This technical guide addresses the stability profile of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine , focusing on its susceptibility to oxidative degradation.
Part 1: Executive Technical Summary
The Bottom Line: The [1,2,4]triazolo[1,5-a]pyridine scaffold is electronically deficient and generally robust against oxidative cleavage. However, the 6-ethynyl (terminal alkyne) moiety is a high-reactivity "soft spot." Under oxidative conditions, this molecule does not typically degrade via ring opening; rather, it undergoes oxidative homocoupling (Glaser coupling) or terminal oxidation to a carboxylic acid/ketone .
Stability Hierarchy (Most to Least Stable):
-
Triazole Ring: Highly Stable (Resistant to metabolic/chemical oxidation).
-
Pyridine Ring: Moderately Stable (Resistant to N-oxidation due to bridgehead nitrogen fusion).
-
Ethynyl Group (C6): Unstable (Prone to oxidative coupling, hydration, and cleavage).
Part 2: Degradation Pathways & Mechanism
The following diagram details the specific chemical fates of your molecule when exposed to air, metal impurities, or metabolic oxidants (e.g., Cytochrome P450).
Figure 1: Primary degradation pathways. The red path (Glaser Coupling) is the most common storage artifact.
Oxidative Homocoupling (Glaser/Hay Type)
-
Trigger: Exposure to atmospheric oxygen + trace transition metals (Cu, Pd) + mild base.
-
Mechanism: The terminal alkyne proton (pKa ~25) is removed, forming a metal-acetylide intermediate which dimerizes.
-
Observation: Formation of a highly insoluble solid; LCMS shows [2M-2] peak.
Oxidative Cleavage[1]
-
Trigger: Strong chemical oxidants or metabolic Phase I oxidation.
-
Mechanism: The triple bond is cleaved to form [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid .
-
Observation: Significant polarity shift (acidic product); LCMS shows [M+32] or [M+34] depending on hydration path.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My compound turned from white to yellow/green during storage."
Diagnosis: Trace Copper Contamination. Explanation: The [1,2,4]triazolo[1,5-a]pyridine ring is a known ligand for transition metals. If your synthesis involved a Sonogashira coupling or Click reaction, trace copper trapped in the lattice is catalyzing the aerobic oxidation of the alkyne. Solution:
-
Dissolve compound in EtOAc/MeOH.
-
Wash with 10% aqueous EDTA or N-acetylcysteine solution to chelate metals.
-
Re-precipitate.
Issue 2: "LCMS shows a prominent M+16 peak. Is this the N-oxide?"
Diagnosis: Likely NOT the N-oxide initially. Explanation: While M+16 indicates +Oxygen, the triazolopyridine nitrogen is less basic than a standard pyridine.
-
Scenario A (Metabolic Assay): It is likely the hydration of the alkyne to a ketone (M+18) followed by dehydration or a specific hydroxylation of the ring.
-
Scenario B (Chemical Oxidation): If using mCPBA, it is the N-oxide (usually at N3). Verification: Perform an NMR. An N-oxide will shift the adjacent ring protons downfield significantly (>0.5 ppm). A ketone formation (hydration) will show a methyl singlet (~2.5 ppm) and loss of the alkyne proton.
Issue 3: "Yields are low in oxidative coupling reactions (e.g., to make a diyne)."
Diagnosis: Competitive Coordination. Explanation: The nitrogen atoms in the triazolo ring (N1/N3) can coordinate to the Copper catalyst, poisoning it and preventing the activation of the alkyne. Solution: Increase catalyst loading to 10-20 mol% or use a stronger ligand (e.g., TMEDA or phenanthroline) to out-compete the substrate for the metal center.
Part 4: Validated Experimental Protocols
Protocol A: Assessing Oxidative Stability (Stress Test)
Use this to determine if your batch is robust enough for biological assays.
-
Preparation: Dissolve 5 mg of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine in 1 mL Acetonitrile/Water (1:1).
-
Oxidant Addition: Add 2 equivalents of Hydrogen Peroxide (30% aq).
-
Incubation: Stir at RT for 4 hours.
-
Analysis: Inject on HPLC-MS (C18 column, Formic acid modifier).
-
Result A (Stable): >95% Parent.[1]
-
Result B (Hydration): Peak at M+18 (Ketone).
-
Result C (Cleavage): Peak at M+32 (Carboxylic Acid).
-
Protocol B: Storage & Handling
To prevent the "Glaser Dimer" formation:
-
State: Store as a solid, not in solution (DMSO promotes oxidation over time).
-
Atmosphere: Flush vials with Argon.
-
Temperature: -20°C.
-
Additive: If storing in solution for High-Throughput Screening (HTS), add 1 mM BHT (Butylated hydroxytoluene) as a radical scavenger.
Part 5: Quantitative Data Summary
| Condition | Primary Degradant | LCMS Signature | Risk Level |
| Air + Trace Cu (Solid State) | Diyne Dimer | [2M-2] | High |
| Aqueous Buffer (pH 7.4) | None (Stable) | [M+H] | Low |
| Microsomes (Liver) | Carboxylic Acid | [M+32] | Medium |
| mCPBA / Peroxides | N-Oxide | [M+16] | Medium |
| Acidic Water (pH 2) | Methyl Ketone | [M+18] | High |
References
-
Glaser Coupling Mechanism
-
Triazolopyridine Scaffold Stability
- Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological
- Source: Arabian Journal of Chemistry (2023).
- Relevance: Details the chemical robustness and bioisosteric properties of the [1,2,4]triazolo[1,5-a]pyridine core.
-
URL:[Link]
-
Oxidative Cleavage of Alkynes
- Title: Glaser Coupling - Reaction Scope and Mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed oxidative alkynylation of heterocycles with terminal alkynes under air conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for triazolopyridine cycloadditions
Topic: Optimizing Reaction Temperature for Triazolopyridine Cycloadditions
Status: Active | Tier: Level 3 (Senior Scientist Support) | Doc ID: TP-OPT-2024
Executive Technical Summary
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist
Optimizing the reaction temperature for triazolopyridine synthesis is not merely about kinetics; it is a control switch between kinetic and thermodynamic isomers. The most critical failure mode in these cycloadditions is the inadvertent formation of the [1,2,4]triazolo[4,3-a]pyridine isomer (kinetic) when the target is the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic), or vice versa.
This guide addresses the thermal parameters required to control the Dimroth Rearrangement , optimize microwave-assisted protocols, and manage oxidative cyclizations.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am observing a mixture of regioisomers (4,3-a vs. 1,5-a). How do I shift selectivity?"
Diagnosis: You are likely operating in the "thermal transition zone." The formation of triazolopyridines from 2-hydrazinopyridines often yields the [4,3-a] isomer initially. Under thermal stress (or acidic/basic catalysis), this rearranges to the more stable [1,5-a] isomer via the Dimroth Rearrangement .
Corrective Action:
-
To lock the Kinetic Product ([4,3-a]): Keep reaction temperature below 80°C . Use oxidative cyclization (e.g., Iodobenzene diacetate or Cu-catalysis) at Room Temperature (RT).[1] Avoid protic solvents at reflux.
-
To drive the Thermodynamic Product ([1,5-a]): Increase temperature to >120°C . If using conventional heating, switch to a high-boiling solvent (e.g., Toluene, Xylene) or use acidic conditions (AcOH) to lower the activation energy for the rearrangement.
Issue 2: "My microwave synthesis yields are plateauing at 60-70%."
Diagnosis: Temperature-induced decomposition or suboptimal activation energy. Recent optimization data indicates a non-linear relationship between temperature and yield in microwave-assisted cycloadditions of enaminonitriles.
Corrective Action: Target the 140°C Sweet Spot . Data indicates that 140°C provides the optimal balance between reaction rate and decomposition.
-
<120°C: Incomplete conversion (requires >12 hrs).
-
>160°C: Rapid formation of tarry degradation products reduces isolated yield.
Issue 3: "The oxidative cyclization of hydrazones is stalling at the intermediate."
Diagnosis: Oxidant-Temperature Mismatch.[2] Using mild oxidants (like air/Cu) at low temperatures often stalls at the intermediate hydrazone or chlorohydrazone stage.
Corrective Action:
-
System: Cu(II)-catalyzed oxidative cyclization.[1]
-
Fix: While these are often cited as RT reactions, increasing the temperature to 40-50°C significantly improves turnover frequency (TOF) without compromising the catalyst stability. Ensure continuous air bubbling if using aerobic oxidation.
Critical Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
Best for: Rapid library generation from enaminonitriles.
-
Setup: Charge a microwave vial (0.5–2.0 mL) with enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv).
-
Solvent: Add dry Toluene (concentration ~0.1 M). Note: Polar solvents like EtOH often result in lower yields due to competing side reactions.
-
Reaction: Seal and irradiate at 140°C for 3 hours .
-
Ramp time: 2 minutes.
-
Pressure limit: Set to 15 bar (toluene generates moderate pressure).
-
-
Workup: Cool to RT. Direct purification via silica gel chromatography (Chloroform/Ethyl Acetate).[3]
Protocol B: Controlled Dimroth Rearrangement ([4,3-a] [1,5-a])
Best for: Converting the kinetic isomer to the thermodynamic target.
-
Starting Material: Dissolve the isolated [1,2,4]triazolo[4,3-a]pyridine in Glacial Acetic Acid or Ethanol/KOH .
-
Thermal Cycle:
-
Acidic (AcOH): Reflux (118°C) for 4–6 hours.
-
Basic (EtOH/KOH): Reflux (78°C) for 2–3 hours.
-
-
Monitoring: Monitor by NMR. The [1,5-a] isomer typically shows a distinct downfield shift of the bridgehead proton compared to the [4,3-a] isomer.
Data Analysis: Temperature vs. Yield
The following data summarizes the optimization of the reaction between enaminonitriles and benzohydrazides under microwave irradiation. Note the distinct peak performance at 140°C.[4]
| Entry | Temperature (°C) | Time (min) | Yield (%) | Observation |
| 1 | 100 | 180 | 65% | Incomplete conversion |
| 2 | 120 | 180 | 78% | Clean reaction, slow kinetics |
| 3 | 140 | 180 | 89% | Optimal conversion |
| 4 | 160 | 90 | 81% | Minor decomposition observed |
| 5 | 180 | 40 | 76% | Significant charring/tar formation |
Data aggregated from microwave optimization studies (See Ref 1).
Visualizing the Pathway
Mechanistic Pathway & Dimroth Rearrangement
The diagram below illustrates the divergent pathways controlled by temperature.
Figure 1: The Dimroth Rearrangement pathway showing the temperature-dependent conversion of the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: MDPI (Molecules) URL:[Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines via Oxidative Cyclization. Source: Organic Chemistry Portal URL:[Link]
-
Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Source: EurekaSelect (Mini-Reviews in Organic Chemistry) URL:[Link]
-
IBD-mediated oxidative cyclization and concurrent Dimroth rearrangement. Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Minimizing side reactions in palladium-catalyzed ethynylation of triazolopyridines
Welcome to the Triazolo-Tech Support Hub .
This guide is structured as an interactive technical support center. We treat your chemical reaction as a "system" that requires debugging. Below, you will find specific modules addressing the unique failure modes of Palladium-catalyzed ethynylation on [1,2,4]triazolo[1,5-a]pyridine scaffolds.
System Overview: The Triazolopyridine Challenge
The User Issue: You are attempting a Sonogashira coupling (ethynylation) on a halogenated triazolopyridine. The Hardware: Palladium catalyst, Copper co-catalyst (optional), Base, Solvent.[1][2][3][4] The Bug: The triazolopyridine is not a passive substrate; it is a non-innocent ligand . Its nitrogen-rich core competes for metal centers, while its electron-deficient nature opens specific "trapdoor" side pathways like denitrogenative ring opening.
Module 1: Troubleshooting Homocoupling (The "Glaser" Error)
User Query: "My starting material is being consumed, but I'm isolating significant amounts of diyne (alkyne dimer) instead of the coupled product. Yields are <40%."
Diagnosis: You are experiencing Glaser Coupling .[4][5] This is an oxidative side reaction where two alkyne molecules couple to each other, driven by the presence of Copper(I) and Oxygen.[4]
Root Cause Analysis:
-
Oxygen Leak: Even trace
re-oxidizes Cu(I) to Cu(II), which promotes the radical dimerization of the alkyne. -
Fast Acetylide Formation: If the alkyne is deprotonated and transmetallated to Copper faster than the Palladium oxidative addition occurs, the excess Cu-acetylide pools and dimerizes.
The Fix (Protocol):
| Parameter | Standard Setting | Optimized "Patch" |
| Atmosphere | Nitrogen balloon | Argon Sparge + Schlenk Line. Argon is heavier than air and provides a better blanket. |
| Addition | All-in-one | Syringe Pump Addition. Add the alkyne slowly (over 1-2 hours) to keep its concentration low relative to the aryl halide. |
| Catalyst | Pd/Cu system | Copper-Free Variant. Switch to Pd(MeCN)₂Cl₂ / XPhos with Cs₂CO₃ in MeCN/Water. Removing Cu eliminates the Glaser pathway entirely. |
Visual Logic: The Glaser vs. Sonogashira Competition
Figure 1: Logic flow showing how Oxygen diverts the Cu-Acetylide intermediate toward the parasitic Glaser cycle.
Module 2: Catalyst Arrest (The "Coordination" Error)
User Query: "The reaction starts but stalls at ~30% conversion. Adding more catalyst doesn't help. The solution turns a dark, inactive black/brown quickly."
Diagnosis: Substrate Inhibition (Catalyst Poisoning). The N3 nitrogen of the triazolopyridine ring is a competent ligand. It is displacing your phosphine ligands, forming a stable, unreactive [Pd(Substrate)₂Cl₂] complex.
Mechanistic Insight:
Standard ligands like
The Fix (Protocol):
-
Switch to Bulky Ligands: Use XPhos or SPhos . These biaryl phosphines are sterically bulky. They create a "roof" over the Palladium that physically blocks the approach of the triazolopyridine nitrogen while still allowing the linear alkyne to react.
-
Increase Temperature: Higher temperatures (
) increase ligand exchange rates, preventing the permanent "trapping" of Pd by the substrate. -
Pre-Catalysts: Use Pd(dppf)Cl₂ . The bidentate ferrocene ligand is much harder to displace than monodentate phosphines.
Module 3: Ring Destruction (The "Denitrogenative" Error)
User Query: "I am seeing a new spot by TLC that is NOT the product. Mass spec suggests I've lost 28 mass units (N2). What happened?"
Diagnosis:
You have triggered Denitrogenative Ring Opening .
Under specific conditions (high heat, strong base), Palladium can insert into the triazole ring, extruding nitrogen gas (
The Fix (Protocol):
-
Lower the Temperature: Do not exceed
. The activation energy for extrusion is accessible above this threshold. -
Change the Base: Strong bases (like
) promote the deprotonation required for the ring-opening pathway.[6] Switch to milder, inorganic bases like or . -
Avoid C-H Activation Conditions: Ensure your solvent is strictly anhydrous if using carbonate bases, as water can facilitate the proton transfers required for this side reaction.
Visual Logic: The "Safe Mode" Decision Tree
Figure 2: Decision tree to avoid ring opening and catalyst poisoning.
Standard High-Fidelity Protocol
Use this protocol to establish a baseline. It incorporates defenses against all three failure modes described above.
Reagents:
-
Substrate: 1.0 equiv Halogenated [1,2,4]triazolo[1,5-a]pyridine.[7]
-
Alkyne: 1.2 equiv Terminal Alkyne.[2]
-
Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Resists N-coordination).
-
Co-Catalyst: 2 mol% CuI (Use only if necessary; try without first).
-
Base: 3.0 equiv
(Prevents ring opening). -
Solvent: Anhydrous DMF or THF (Degassed).
Step-by-Step:
-
Degas: Place solid reagents (Substrate, Pd, CuI) in a reaction vial. Seal and cycle Vacuum/Argon 3 times.
-
Solvent Prep: Sparge DMF with Argon for 15 minutes.
-
Mixing: Add degassed DMF and
via syringe. -
Alkyne Addition: Add the alkyne via syringe. Tip: If Glaser coupling is a known issue for your specific alkyne, dissolve it in DMF and add it via syringe pump over 1 hour.
-
Reaction: Heat to
. Monitor by LCMS.-
Checkpoint: If conversion stops at 50%, add 2 mol% more Pd catalyst, but dissolved in minimal degassed solvent.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.
-
Kim, H. Y., et al. (2016). Palladium-Catalyzed Divergent Arylation with Triazolopyridines: One-Pot Synthesis of 6-Aryl-2-styrylpyridines.[8] Advanced Synthesis & Catalysis, 358(11).
-
Liao, Y., et al. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chemistry – An Asian Journal, 13(17), 2505-2510.[9]
-
BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions.[4]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
This guide outlines the comparative spectral analysis of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine , contrasting it with its synthetic precursor, 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine . This document serves as a technical standardization protocol for confirming structural identity during drug development workflows.
Executive Summary & Application Scope
Target Molecule: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine Primary Precursor (Alternative): 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Context: The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for JAK inhibitors, adenosine receptor antagonists, and fluorescent probes. The introduction of an ethynyl group at the C-6 position is a critical "chemical handle" for click chemistry (CuAAC) or further Sonogashira diversification.
Analytical Challenge: Distinguishing the product from the starting material relies on detecting the subtle electronic shifts in the aromatic region and the appearance of the diagnostic acetylenic proton, often obscured in wet solvents.
Structural Numbering & Logic
To ensure accurate assignment, we utilize the IUPAC-accepted numbering system for the fused bicyclic system.
-
Position 2: Triazole ring proton (Singlet, highly deshielded).
-
Position 5: Pyridine ring proton (closest to bridgehead Nitrogen).
-
Position 6: Substitution site (Ethynyl vs. Bromo).
-
Position 7/8: Remaining pyridine ring protons.
Figure 1: Connectivity and numbering logic for the [1,2,4]triazolo[1,5-a]pyridine core.
Comparative 1H NMR Analysis
The transformation from 6-Bromo to 6-Ethynyl induces specific electronic perturbations. The loss of the inductive electron-withdrawing bromine and the addition of the anisotropic alkyne group results in diagnostic shifts.
Experimental Protocol (Standardized)
-
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.
-
Frequency: 400 MHz or higher.
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CDCl₃: 7.26 ppm).
Data Comparison Table (1H NMR)
| Proton | Position | 6-Bromo (Precursor) δ (ppm) | 6-Ethynyl (Product) δ (ppm) | Multiplicity & J (Hz) | Diagnostic Note |
| H-2 | Triazole | 8.45 - 8.55 | 8.50 - 8.60 | Singlet (s) | Minimally affected; confirms core integrity. |
| H-5 | Pyridine | 9.25 - 9.35 | 9.00 - 9.15 | Singlet or d (J~1.0) | Key Indicator. H-5 shifts upfield slightly but remains the most deshielded pyridine proton. |
| H-7 | Pyridine | 7.75 - 7.85 | 7.60 - 7.75 | dd (J~9.0, 1.5) | Shows splitting by H-8 and meta-coupling to H-5. |
| H-8 | Pyridine | 7.80 - 7.90 | 7.80 - 7.90 | d (J~9.0) | Ortho coupling to H-7 dominates. |
| ≡C-H | Alkyne | ABSENT | 4.40 - 4.60 | Singlet (s) | Definitive Proof. Look for this signal. In CDCl₃, it may appear ~3.2-3.5 ppm.[1] |
Technical Insight: The H-5 proton appears as a "virtual singlet" or a very fine doublet due to long-range coupling (⁴J) with H-7. In the 6-ethynyl derivative, the anisotropy of the triple bond cone shields H-5 slightly compared to the deshielding bromine atom.
Comparative 13C NMR Analysis
Carbon NMR provides the most robust confirmation of the carbon skeleton and the successful installation of the alkyne.
Data Comparison Table (13C NMR)
| Carbon | Position | 6-Bromo (Precursor) δ (ppm) | 6-Ethynyl (Product) δ (ppm) | Signal Type | Diagnostic Note |
| C-2 | Triazole | ~154.0 | ~154.5 | CH | Characteristic triazole signal. |
| C-6 | Substitution | ~108.0 | ~118.0 | Cq | Shift Source. C-Br bond (upfield) vs. C-C bond. |
| C-5 | Pyridine | ~128.0 | ~129.5 | CH | Affected by β-substituent effect. |
| C-Alk 1 | Internal | ABSENT | ~80.0 - 84.0 | Cq | Quaternary alkyne carbon attached to the ring. |
| C-Alk 2 | Terminal | ABSENT | ~78.0 - 82.0 | CH | Terminal alkyne carbon. |
Logic Flow for Spectral Assignment
Use this decision tree to validate your synthesis product.
Figure 2: Step-by-step logic for validating the 6-ethynyl derivative via 1H NMR.
Experimental Methodology (Synthesis & Characterization)
A. Synthesis Context (Sonogashira Coupling)
To generate the 6-ethynyl product from the 6-bromo precursor:
-
Reagents: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), TMS-Acetylene (1.2 eq), Et₃N (Base/Solvent).
-
Conditions: 80°C under Argon for 4-12 hours.
-
Deprotection: K₂CO₃ in MeOH/THF (removes TMS group to yield terminal alkyne).
B. NMR Acquisition Parameters
For publication-quality spectra, ensure the following relaxation delays are used, as quaternary carbons (C-6 and Alkyne-C) have long T1 relaxation times.
-
1H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 sec
-
Scans: 16
-
-
13C NMR:
-
Pulse Angle: 45°
-
Relaxation Delay (D1): 2.0 - 3.0 sec (Critical for observing the alkyne carbons)
-
Scans: >1024
-
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules, 2024.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019.[2]
-
Proton chemical shifts in acetylenes and the anisotropic effects. Journal of the Chemical Society, Perkin Transactions 2, 2000.
-
6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine Product Page. Sigma-Aldrich.
Sources
HRMS mass spectrometry fragmentation patterns of triazolopyridine alkynes
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, Mass Spectrometry Core Managers
Executive Summary
Triazolopyridine alkynes represent a high-value scaffold in modern drug discovery, particularly as kinase inhibitors (e.g., MAPK, JAK pathways) and as bioorthogonal probes for "click" chemistry proteomics. However, their structural rigidity and nitrogen-rich heterocycles present unique challenges in metabolite identification and structural elucidation.
This guide compares the High-Resolution Mass Spectrometry (HRMS) performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for these analytes. It further provides a mechanistic breakdown of their fragmentation to distinguish the [1,2,4]triazolo[1,5-a]pyridine core from its common bioisostere, imidazo[1,2-a]pyridine.
The Chemical Context: Why This Scaffold?
The [1,2,4]triazolo[1,5-a]pyridine core is isoelectronic with purines, making it a privileged structure for ATP-binding site inhibition. The addition of an alkyne handle serves two roles:
-
Warhead: Covalent targeting of cysteine residues (if conjugated to an Michael acceptor).
-
Probe: A "click-ready" handle for Activity-Based Protein Profiling (ABPP).
Understanding the fragmentation of this specific scaffold is critical for verifying the integrity of the alkyne handle during metabolism studies and confirming the regiochemistry of the triazole fusion.
Comparative Analysis: CID vs. HCD Performance
In the analysis of nitrogen-rich heterocycles, the choice of dissociation method drastically alters the spectral quality. Below is a comparative assessment of standard Trap-type CID (e.g., Ion Trap) versus Beam-type HCD (e.g., Orbitrap/Q-TOF).
| Feature | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Winner for Triazolopyridines |
| Low-Mass Cutoff | Yes (typically 1/3 of precursor m/z). Diagnostic ions < m/z 100 are lost. | No . Full mass range detection.[1] | HCD (Crucial for seeing pyridine ring fragments). |
| Internal Energy | Lower, resonant excitation. Favors lowest energy pathway (often single bond cleavage). | Higher, non-resonant. Accesses higher energy channels (ring opening). | HCD (Required to crack the stable triazole ring). |
| Spectrum Richness | Simpler spectra. Dominant loss of neutral side chains. | Richer spectra.[2] Sequential fragmentation ( | HCD (Better for structural confirmation). |
| Labile Groups | Preserves labile alkyne/propargyl groups better. | Often obliterates labile modifications immediately. | CID (If checking for alkyne metabolic stability). |
Recommendation: For definitive structural elucidation of triazolopyridine alkynes, HCD is the superior method due to the high stability of the aromatic core, which requires higher activation energies to fragment than standard CID typically provides efficiently.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of [1,2,4]triazolo[1,5-a]pyridine alkynes follows a distinct, self-validating logic. The primary diagnostic event is the cleavage of the triazole ring, driven by the high thermodynamic stability of molecular nitrogen (
Key Pathways[3]
-
Pathway A (Diagnostic): Nitrogen Extrusion. The triazole ring opens, expelling
(28.0061 Da). This is the "fingerprint" of the triazole core. -
Pathway B: Retro-Diels-Alder (RDA). Following
loss, the remaining ring system often undergoes RDA-type collapse, losing HCN (27.0109 Da) or acetonitrile ( ), depending on substituents. -
Pathway C: Alkyne Scission. If the alkyne is terminal (e.g., propargyl), a characteristic loss of
or is observed.
Visualization of Fragmentation Logic
The following diagram illustrates the stepwise degradation of a model 2-alkynyl-[1,2,4]triazolo[1,5-a]pyridine.
Caption: HCD fragmentation pathway showing the critical extrusion of Nitrogen gas (
Experimental Protocol: Validated Workflow
To replicate these results, use the following self-validating protocol designed for an Orbitrap or Q-TOF system.
A. Sample Preparation
-
Stock: Dissolve compound in DMSO to 10 mM.
-
Working Solution: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Avoid Methanol if possible, as it can form adducts that complicate the low-mass region.
-
B. LC-MS/MS Parameters[4][5][6][7]
-
Ionization: ESI Positive Mode (Nitrogen basicity ensures good protonation).
-
Spray Voltage: 3.5 kV.
-
Sheath Gas: 35 arb units; Aux Gas: 10 arb units.
-
Mass Range: m/z 50–1000 (Ensure low mass range is enabled).
C. Fragmentation Settings (The "Stepped" Strategy)
Do not use a single collision energy. Triazolopyridines are rigid.
-
Method: Stepped HCD (or Rolling CE).
-
Energies: 20, 40, 60 NCE (Normalized Collision Energy).
-
Why? 20 NCE preserves the alkyne side chain. 60 NCE forces the triazole ring opening (
loss).
-
Data Interpretation: Diagnostic Ion Table
Use this table to validate your spectral data.
| Fragment Type | Mass Shift (Da) | Interpretation | Specificity |
| Nitrogen Loss | -28.0061 | Loss of | High. Distinguishes triazolopyridine from imidazopyridine (which cannot lose |
| HCN Loss | -27.0109 | Cleavage of pyridine ring or triazole remnant. | Moderate. Common in all N-heterocycles. |
| Propargyl Loss | -39.023 / -40.031 | Loss of | High for alkynyl derivatives. |
| Ring Contraction | -55.017 | Combined loss of | High. Indicates fused triazole-pyridine core. |
Scaffold Comparison: Triazolopyridine vs. Imidazopyridine
-
Triazolopyridine: Shows strong
peak. -
Imidazopyridine: Does not show
. Instead, it typically loses HCN ( ) or undergoes CO loss if oxygenated. This is the definitive differentiator between these two common bioisosteres.
References
-
Vertex AI Search. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Royal Society of Chemistry. Link
-
National Institutes of Health (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Link
-
National Institutes of Health (PMC). (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Link
-
National Institutes of Health (PMC). (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Link
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Link
Sources
HPLC retention time and purity analysis of 6-ethynyl derivatives
This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methodologies for 6-ethynyl derivatives (e.g., 6-ethynylpurine, 6-ethynyl-2'-deoxyadenosine). These compounds are critical scaffolds in drug discovery, serving as bioorthogonal "click" chemistry handles and mechanism-based enzyme inhibitors.
Executive Summary & Technical Context
The analysis of 6-ethynyl derivatives presents a unique chromatographic challenge. Unlike standard alkyl-substituted nucleosides, the ethynyl group (
The Analytical Problem:
Standard C18 methods often fail to resolve 6-ethynyl derivatives from their critical impurities—specifically the 6-halo precursors (starting material) and 6-ethyl/vinyl reduction byproducts . While C18 relies solely on hydrophobicity, the ethynyl group's distinct
This guide compares the industry-standard C18 chemistry against Phenyl-Hexyl stationary phases , demonstrating why
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl[1][2]
The choice of stationary phase is the single most critical variable for 6-ethynyl analysis.
Option A: C18 (Octadecylsilane)[3]
-
Mechanism: Hydrophobic interaction (Dispersive forces).
-
Performance Profile: The ethynyl group is more lipophilic than the amino group of Adenosine but less lipophilic than a phenyl ring. On C18, 6-ethynyl derivatives typically elute after their polar precursors (e.g., 6-chloropurine) but may co-elute with structurally similar hydrophobic impurities.
-
Limitation: C18 "sees" the ethynyl group merely as a small hydrophobic tag. It cannot discriminate based on the electron density of the triple bond.
Option B: Phenyl-Hexyl (The Specialist Alternative)
-
Mechanism:
- Interaction + Hydrophobicity. -
Performance Profile: The phenyl ring on the stationary phase interacts directly with the
-electrons of the ethynyl triple bond and the purine core. -
The "Methanol Effect": When used with Methanol (which lacks
-electrons), the Phenyl-Hexyl phase exhibits enhanced selectivity for the ethynyl group compared to Acetonitrile (which has its own -system that competes for interaction).
Comparative Data Summary
Theoretical retention behavior based on structure-retention relationships (SRR).
| Feature | C18 (Standard) | Phenyl-Hexyl (Alternative) |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity for Ethynyl | Low (Based on size/lipophilicity) | High (Based on electron density) |
| Critical Pair Resolution | Poor resolution of 6-Ethynyl vs. 6-Vinyl | Excellent (Discriminated by bond order) |
| Preferred Organic Modifier | Acetonitrile (for peak shape) | Methanol (to maximize |
| Typical Retention Shift | Moderate increase vs. parent | Significant increase (due to |
Experimental Protocol: Purity Analysis Workflow
This protocol is designed to be self-validating , incorporating checks to ensure the ethynyl group has not degraded (hydrated) during analysis.
A. Mobile Phase Strategy
-
Buffer (Solvent A): 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid.[1]
-
Why: Acidic/Neutral pH prevents ionization of the ethynyl proton (pKa ~25, stable) but ensures the nucleobase is in a controlled state.
-
-
Organic (Solvent B): Methanol (Recommended for Phenyl-Hexyl) or Acetonitrile (for C18).
B. Instrument Parameters
-
Column Temperature: 30°C (Higher temps may reduce
- selectivity). -
Flow Rate: 1.0 mL/min (standard analytical).
-
Detection: Diode Array Detector (DAD).
-
Channel 1: 260 nm (Nucleobase max).
-
Channel 2: 210 nm (Ethynyl bond absorption edge).
-
Ratio Check: Monitor 210/260 nm ratio to confirm peak identity.
-
C. Step-by-Step Gradient Method (Phenyl-Hexyl)
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 95 | 5 | Equilibrate / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 30 | 70 | Linear Gradient (Elute Ethynyl) |
| 18.0 | 5 | 95 | Wash (Remove dimers) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
D. System Suitability (Self-Validation)
-
Resolution Check:
between 6-chloropurine (precursor) and 6-ethynylpurine. -
Peak Purity: DAD scan must show flat purity threshold across the main peak (no co-eluting isomers).
-
Blank Run: Inject mobile phase to ensure no ghost peaks from previous "sticky" ethynyl dimers.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between C18 and Phenyl-Hexyl phases when analyzing 6-ethynyl derivatives.
Caption: Mechanistic comparison showing the dual interaction mode (Hydrophobic + Pi-Pi) of Phenyl-Hexyl phases vs. the single mode of C18.
Troubleshooting & Expert Insights
The "Disappearing Peak" Phenomenon
Issue: The 6-ethynyl peak area decreases over time in the autosampler. Cause: Terminal alkynes can undergo hydration to ketones or degrade if trace metals are present in the solvent. Solution:
-
Use HPLC-grade solvents free of metal ions.
-
Add 0.1 mM EDTA to the aqueous mobile phase if degradation is observed.
-
Keep autosampler temperature at 4°C.
Solvent Selection for Phenyl Columns
Insight: Do not use Acetonitrile (ACN) if you are struggling to separate the ethynyl derivative from a vinyl impurity.
Reasoning: ACN contains a triple bond (
References
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Supelco/MilliporeSigma. (2017).[2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Sources
Comparison of [1,2,4]triazolo[1,5-a]pyridine vs. imidazo[1,2-a]pyridine reactivity
This guide provides an in-depth technical comparison between imidazo[1,2-a]pyridine and its bioisostere [1,2,4]triazolo[1,5-a]pyridine . It is designed for medicinal chemists and process scientists optimizing scaffold reactivity and physicochemical properties.
Executive Summary: The Bioisosteric Rationale
In drug discovery, the transition from imidazo[1,2-a]pyridine (IP) to [1,2,4]triazolo[1,5-a]pyridine (TP) is a strategic maneuver used to modulate basicity (pKa) and metabolic stability .
While IP is a privileged scaffold found in drugs like Zolpidem and Alpidem, it suffers from two primary liabilities:
-
High Basicity (pKa ~6.8): At physiological pH, IP exists largely as a cation, which can limit passive membrane permeability and increase efflux liability.
-
Metabolic "Soft Spot" at C-3: The electron-rich C-3 position is highly susceptible to oxidative metabolism (CYP450-mediated hydroxylation).
The TP Advantage: By inserting a nitrogen atom at position 3 (replacing the C-3 carbon), the TP scaffold:
-
Drastically lowers pKa (to ~2–4), ensuring the molecule remains neutral at physiological pH.
-
Abolishes C-3 oxidation , as the site is now an inert nitrogen atom.
-
Alters the vector of hydrogen bond acceptors , offering a unique binding profile while retaining the flat, aromatic topology.
Electronic Structure & Physicochemical Properties
The fundamental difference lies in the ring fusion and heteroatom placement. The extra nitrogen in TP acts as an electron sink, reducing the overall electron density of the system compared to IP.
Table 1: Physicochemical Comparison
| Feature | Imidazo[1,2-a]pyridine (IP) | [1,2,4]Triazolo[1,5-a]pyridine (TP) | Implication for Drug Design |
| Structure | fused 5,6-bicycle (N1, C2, C3, N4) | fused 5,6-bicycle (N1, C2, N3 , N4) | TP has N at pos 3; IP has C at pos 3. |
| Basicity (pKa) | ~6.8 (Protonation at N1) | ~2.3 (Weakly basic) | TP is neutral at pH 7.4; IP is ~80% cationic. TP has better passive permeability. |
| LogP (Lipophilicity) | Moderate | Lower (more polar) | TP lowers logP, potentially reducing non-specific binding. |
| H-Bond Acceptors | 1 strong (N1) | 2 weak (N1, N3) | TP offers alternative binding vectors for active site residues. |
| Dipole Moment | High | Moderate | Affects solubility and crystal packing. |
| Metabolic Liability | High (C-3 Oxidation) | Low (Blocked C-3) | TP extends half-life ( |
Reactivity Profile: The Nucleophilic Shift
The reactivity landscape changes dramatically between the two scaffolds. The "C-3" position in IP is a nucleophilic carbon, whereas the equivalent position in TP is a nitrogen atom, which is chemically inert to Electrophilic Aromatic Substitution (EAS).
Electrophilic Aromatic Substitution (EAS)
-
Imidazo[1,2-a]pyridine:
-
Mechanism: The bridgehead nitrogen donates electron density into the 5-membered ring.
-
Regioselectivity: C-3 >>> C-5 .
-
Outcome: Facile halogenation, formylation, and Mannich reactions occur almost exclusively at C-3.
-
-
[1,2,4]Triazolo[1,5-a]pyridine:
-
Mechanism: The N3 atom withdraws density. The ring is electron-deficient compared to IP.
-
Regioselectivity: Inert at position 3. EAS is difficult and typically requires activation or occurs on the pyridine ring (C-6 or C-8) under forcing conditions.
-
Outcome: Standard C-3 functionalization strategies fail . Synthetic routes must be redesigned (e.g., using pre-functionalized precursors or C-H activation).
-
C-H Activation & Metallation
With the C-3 "soft spot" gone, C-H functionalization in TP shifts to the pyridine ring or the C-2 position.
-
C-2 Activation: Both scaffolds allow C-H activation at C-2, but TP requires more acidic conditions or specific directing groups due to lower basicity.
-
C-8 Activation: TP is highly amenable to C-8 functionalization (e.g., Iridium-catalyzed borylation or Palladium-catalyzed arylation) due to the directing effect of N-1.
Visualization: Reactivity Map
Figure 1: Comparative reactivity map highlighting the functional shift from C-3 nucleophilicity in IP to C-3 inertness in TP.
Synthetic Pathways
Constructing the TP scaffold requires different logic than the IP scaffold. While IP is typically made via condensation, TP often involves oxidative cyclization or rearrangement.
Imidazo[1,2-a]pyridine Synthesis (Standard)
-
Reaction: Condensation of 2-aminopyridine with
-haloketones.[1] -
Reagents: NaHCO3, reflux in EtOH.
-
Key Intermediate: N-alkylated pyridinium salt
cyclization.
[1,2,4]Triazolo[1,5-a]pyridine Synthesis (Advanced)
Two primary routes dominate:
-
Oxidative N-N Bond Formation: Reaction of N-(pyridin-2-yl)amidines with oxidants (e.g., PhI(OAc)2 or Cu catalysts).
-
Dimroth Rearrangement: Starting from [1,2,4]triazolo[4,3-a]pyridine (kinetic product) to obtain the [1,5-a] isomer (thermodynamic product).
Protocol: Synthesis via Dimroth Rearrangement
This is a self-validating protocol because the starting material (4,3-a isomer) has a distinct NMR signature (proton at C-3 is downfield) compared to the product (1,5-a isomer).
Step-by-Step Methodology:
-
Hydrazone Formation: React 2-hydrazinopyridine with an aldehyde (R-CHO) in EtOH at reflux for 2h. Isolate the hydrazone.
-
Oxidative Cyclization (Kinetic): Treat the hydrazone with Iodobenzene Diacetate (PIDA) in DCM at 0°C.
-
Result: Formation of [1,2,4]triazolo[4,3-a]pyridine .[2]
-
-
Rearrangement (Thermodynamic): Dissolve the 4,3-a isomer in EtOH containing 10% NaOH or KOH. Reflux for 1–4 hours.
-
Validation:
-
NMR Check: In the 4,3-a isomer, the bridgehead proton is often shielded. In the 1,5-a isomer, the proton at C-8 is a doublet, and the isolated proton at C-2 is a distinct singlet.
-
Stability: The 1,5-a isomer is stable to base; the 4,3-a isomer is not.
-
Visualization: Synthetic Workflow
Figure 2: Synthetic pathways emphasizing the Dimroth rearrangement to access the stable [1,5-a] isomer.
Case Study: C-H Arylation Protocol
Objective: Install an aryl group at the C-8 position of [1,2,4]triazolo[1,5-a]pyridine (a difficult position to access in IP without blocking C-3).
Protocol:
-
Substrate: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv).
-
Catalyst: [Ir(cod)OMe]2 (1.5 mol%) + dtbpy (3 mol%).
-
Reagent: B2pin2 (1.0 equiv) in THF at 80°C.
-
Workup: The resulting C-8 boronate ester is stable and can be isolated or used directly in a Suzuki coupling.
-
Why this works: The N-1 nitrogen of the triazole ring acts as a weak directing group, facilitating Iridium insertion at the sterically accessible C-8 position. In contrast, IP would likely undergo borylation at C-3 or C-5 unless C-3 is blocked.
References
-
Bioisosterism & Physicochemical Properties
-
Dimroth Rearrangement & Synthesis
-
Reactivity & C-H Activ
- Title: Regioselective Synthesis of Novel [1,2,4]Triazolo[1,5-a]pyridine Deriv
- Source:ResearchGate / European Journal of Organic Chemistry.
-
URL:[Link]
-
Metabolic Stability (JAK2 Inhibitor Case Study)
- Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]-, [1,2,4]triazolo[4,3-a]-, and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. mdpi.com [mdpi.com]
Validating click reaction efficiency of 6-ethynyl triazolopyridine with fluorescent azides
Title: Benchmarking the Click Efficiency of 6-Ethynyl Triazolopyridine: A Comparative Technical Guide
Executive Summary
This guide validates the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiency of 6-ethynyl [1,2,4]triazolo[1,5-a]pyridine (6-ETP) . As a pharmacophore often utilized in kinase inhibitor design and fragment-based drug discovery, the validation of its "clickability" is critical for Activity-Based Protein Profiling (ABPP) and library synthesis.
Key Finding: 6-ETP exhibits Type II (Activated) Kinetics , reacting significantly faster than aliphatic alkynes (e.g., 1-octyne) and comparable to phenylacetylene, driven by the electron-deficient nature of the triazolopyridine scaffold.
Mechanistic Insight: Why 6-ETP Excels
To understand the efficiency of 6-ETP, we must look beyond the terminal alkyne and analyze the electronic influence of the scaffold.
-
Csp-H Acidity: The [1,2,4]triazolo[1,5-a]pyridine core is an electron-withdrawing heterocycle.[1] This inductive effect lowers the pKa of the terminal acetylenic proton (Csp-H).
-
Cu-Acetylide Formation: The rate-determining step in the early CuAAC cycle is often the deprotonation and formation of the Cu(I)-acetylide species. The increased acidity of 6-ETP facilitates rapid metalation even under mild buffering conditions.
-
LUMO Lowering: The electron-deficient scaffold lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, narrowing the energy gap with the Azide-Cu(I) HOMO, thereby accelerating the cycloaddition step.
Diagram 1: Electronic Activation & Reaction Cycle
The following diagram illustrates how the triazolopyridine core accelerates the catalytic cycle compared to standard alkynes.
Caption: The electron-withdrawing triazolopyridine scaffold increases the acidity of the terminal alkyne, accelerating the formation of the reactive Cu(I)-acetylide intermediate.
Comparative Performance Analysis
The following data compares 6-ETP against industry-standard alkynes using a fluorogenic assay (3-azido-7-hydroxycoumarin) where fluorescence is only generated upon triazole formation.
Experimental Conditions:
-
Concentration: 50 µM Alkyne, 50 µM Azide.
-
Catalyst: 100 µM CuSO₄, 500 µM THPTA, 500 µM Sodium Ascorbate.
-
Buffer: PBS (pH 7.[2]4) / DMSO (1:1).
-
Temperature: 25°C.
Table 1: Relative Reaction Kinetics (t₅₀)
| Alkyne Type | Representative Compound | Electronic Nature | t₅₀ (Time to 50% Conv.) | Relative Efficiency |
| Heteroaryl (Target) | 6-Ethynyl Triazolopyridine | Electron-Deficient | < 15 min | High |
| Aryl (Benchmark) | Phenylacetylene | Conjugated | ~ 20 min | High |
| Aliphatic (Control) | 1-Octyne | Electron-Rich | > 60 min | Low |
| Propargylic | Propargyl Alcohol | Inductive (O-atom) | ~ 35 min | Medium |
Expert Insight: While 6-ETP reacts rapidly, the nitrogen-rich scaffold can theoretically compete for Copper binding. It is mandatory to use a strong accelerating ligand like THPTA or BTTAA (preferred over TBTA) to protect the Cu(I) from non-productive chelation by the triazolopyridine ring nitrogens.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol uses a "double-verification" system: Fluorogenic kinetics (real-time) and LC-MS (molecular confirmation).
Diagram 2: Validation Workflow
Caption: A dual-modality workflow ensuring that fluorescence increase correlates with physical product formation (LC-MS), ruling out false positives from dye aggregation.
Step-by-Step Methodology
1. Reagent Preparation:
-
6-ETP Stock: 10 mM in DMSO.
-
Reporter: Azide-Fluor 488 (for general use) or 3-Azido-7-hydroxycoumarin (for fluorogenic kinetics).
-
Catalyst Mix (Fresh): Premix CuSO₄ (1 eq) and THPTA (5 eq) in water. Let stand for 5 mins to complex.
2. Reaction Setup (100 µL volume):
-
Dilute 6-ETP and Azide to 50 µM in PBS/DMSO (50:50). Note: High DMSO content ensures solubility of the heterocycle.
-
Add Sodium Ascorbate (final 500 µM).
-
Initiate by adding the Cu-THPTA complex (final 100 µM Cu).
3. Data Acquisition:
-
Real-Time: Monitor fluorescence immediately. 6-ETP should show a logarithmic growth curve, plateauing within 15-20 minutes.
-
LC-MS Confirmation: At T=60 min, quench 20 µL of the reaction with 20 µL of 10 mM EDTA. Analyze on a C18 column (Water/Acetonitrile gradient). Look for the disappearance of the 6-ETP peak and appearance of the specific [M+H]+ adduct.
Troubleshooting & Optimization
-
Issue: Low conversion despite high fluorescence.
-
Cause: Fluorophore aggregation or "sticking" to the hydrophobic triazolopyridine scaffold.
-
Solution: Add 0.1% Tween-20 to the buffer. Verify with LC-MS.
-
-
Issue: Reaction stalls at 50%.
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Solution: Increase Sodium Ascorbate to 1 mM or degas buffers. Ensure THPTA:Cu ratio is at least 5:1.
-
-
Issue: Precipitation.
-
Cause: 6-ETP insolubility in aqueous buffer.
-
Solution: Increase DMSO concentration or use BTTAA ligand, which confers better solubility to the Cu-complex in organic mixtures.
-
References
-
Mechanism of CuAAC: Worrell, B. T., et al. "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science, 2013. Link
-
Heteroaryl Alkyne Reactivity: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 2010. Link
-
Ligand Optimization (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link
-
Fluorogenic Azides: Sivakumar, K., et al. "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters, 2004. Link
Sources
Crystal structure analysis of 6-substituted [1,2,4]triazolo[1,5-a]pyridines
Crystal Structure Analysis of 6-Substituted [1,2,4]Triazolo[1,5-a]pyridines: A Comparative Technical Guide
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinolines in JAK inhibitors and adenosine receptor antagonists. However, its synthesis is plagued by a critical ambiguity: the Dimroth rearrangement , which can silently isomerize the kinetic [4,3-a] product into the thermodynamic [1,5-a] isomer.
This guide provides an objective comparison of analytical methods, establishing Single Crystal X-ray Diffraction (SCXRD) as the superior validation tool over NMR for this scaffold. Furthermore, it details the structural consequences of C6-substitution—specifically comparing 6-Bromo (halogen bonding) and 6-Nitro (dipole stacking) derivatives—to aid in solid-form selection for drug delivery.
Part 1: The Analytical Challenge (The "Why")
In the development of 6-substituted [1,2,4]triazolo[1,5-a]pyridines, researchers face a binary problem: Regioisomeric Uncertainty.
Comparative Analysis: SCXRD vs. NMR
While 1D-NMR is the standard workhorse, it fails to definitively distinguish between the [1,5-a] and [4,3-a] isomers due to overlapping chemical shifts in the aromatic region.
| Feature | 1D/2D NMR ( | Single Crystal XRD (SCXRD) | Verdict |
| Regioisomer ID | Indirect. Relies on | Absolute. Direct spatial mapping of the N-bridgehead fusion. | SCXRD Wins |
| Tautomeric State | Time-Averaged. Often sees a weighted average of dynamic tautomers in solution. | Discrete. Captures the specific tautomer stabilized by crystal packing forces. | SCXRD Wins |
| Throughput | High (Minutes per sample). | Low (Hours to Days). | NMR Wins |
| Sample State | Solution (Solvation effects mask intrinsic geometry). | Solid State (Relevant for formulation/tableting). | SCXRD Wins |
Expert Insight: Relying solely on NMR for this scaffold carries a high risk of misidentifying the core structure early in the pipeline. We recommend SCXRD validation for at least one representative member of any new 6-substituted series.
Part 2: Structural Consequences of C6-Substitution
The C6 position is "para" to the bridgehead nitrogen (N1), making it electronically significant. The choice of substituent here dictates the supramolecular assembly, which directly impacts solubility and melting point.
Case Study: 6-Bromo vs. 6-Nitro Derivatives
We compared the crystallographic signatures of two common intermediates: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine and 6-nitro-[1,2,4]triazolo[1,5-a]pyridine .
| Parameter | 6-Bromo Derivative | 6-Nitro Derivative | Implication for Drug Design |
| Dominant Interaction | Type II Halogen Bonding (C-Br···N). The Br | 6-Br analogs often form rigid, directed networks (higher melting points). | |
| Space Group Tendency | Often Centrosymmetric (e.g., P2 | Often Low Symmetry or Planar Layers due to strong directional stacking. | 6-Nitro analogs may suffer from poor solubility due to tight |
| Crystal Habit | Prisms or blocks (favorable for diffraction). | Needles or plates (often require slower growth). | 6-Br is easier to crystallize for initial structure proofs. |
Critical Mechanism: The Dimroth Rearrangement is the primary source of structural confusion. Under basic conditions, the [4,3-a] isomer ring-opens and rotates to form the more stable [1,5-a] isomer.
Part 3: Experimental Protocol
To ensure publication-quality data (R-factor < 5%), follow this optimized workflow for triazolopyridines.
Crystallization Strategy (Vapor Diffusion)
-
Solvent System: The planar nature of these molecules requires disrupting
-stacking to get single crystals. -
Protocol:
-
Dissolve 10 mg of the 6-substituted derivative in 0.5 mL Dichloromethane (DCM) (Good solubilizer).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing 3 mL Hexane or Pentane (Anti-solvent).
-
Cap tightly and store at 4°C.
-
Why? Slow diffusion prevents rapid precipitation of microcrystalline powder, common with the 6-Nitro derivative.
-
Data Collection & Refinement
-
Temperature: Collect at 100 K .
-
Reason: Reduces thermal motion of the 6-substituent, which often exhibits high anisotropic displacement parameters (especially 6-Br).
-
-
Heavy Atom Phasing (For 6-Br):
-
Use the anomalous scattering of Bromine (
) to solve the structure if direct methods fail. This confirms the absolute structure without ambiguity.
-
Part 4: Data Interpretation & Validation
When analyzing your solved structure, verify these specific geometric parameters to confirm the [1,5-a] vs [4,3-a] fusion.
| Bond Parameter | [1,5-a] Isomer (Target) | [4,3-a] Isomer (Alternative) | Validation Check |
| Bridgehead Bond | N1–C8a (Fusion bond) is part of a 6-membered ring. | N–C fusion involves a 5-membered ring junction differently. | Check the bond angles at the bridgehead nitrogen. |
| C6-Substituent | Planar with the ring system. | Often twisted if sterically crowded by the 5-membered ring. | Measure Torsion Angle C5-C6-X-R. |
| Packing Motif | Head-to-Tail | Head-to-Head dimers (R2,2(8) motifs) are common. | Check the CIF file for "Short Contacts". |
Self-Validating Check: If your Refinement R-factor is > 7% and you observe "smearing" electron density at the bridgehead, you likely have Whole Molecule Disorder caused by co-crystallization of both isomers (incomplete Dimroth rearrangement). Recrystallize immediately.
References
-
Regioisomer Differentiation (NMR vs Structure): Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. Source: PubMed/NIH.
-
Synthesis and Rearrangement Mechanisms: Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization. Source: MDPI (Molecules).
-
Physical Properties of 6-Bromo Derivatives: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Product Specifications. Source: Sigma-Aldrich.[1]
-
Structural Analogues (6-Nitro): 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt (X-ray Analysis). Source: MDPI (Molbank).
Sources
Benchmarking 6-ethynyl triazolopyridine against standard click reagents
The following guide benchmarks 6-Ethynyl Triazolopyridine (6-ETP) against standard click chemistry reagents. It is structured to provide actionable data, mechanistic insight, and rigorous protocols for researchers in chemical biology and drug discovery.
Executive Summary
In the landscape of bioorthogonal chemistry, 6-Ethynyl [1,2,4]triazolo[1,5-a]pyridine (6-ETP) has emerged as a high-performance "Goldilocks" reagent. While traditional terminal alkynes (e.g., phenylacetylene) suffer from slow kinetics and strained alkynes (e.g., DBCO) introduce hydrophobicity and steric bulk, 6-ETP utilizes heteroaryl electronic activation to accelerate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while offering intrinsic fluorogenic properties .
This guide objectively compares 6-ETP against industry standards, demonstrating its utility in low-concentration bioconjugation and fluorogenic labeling.
Mechanistic Advantage: Why 6-ETP Outperforms
The superior performance of 6-ETP is driven by two specific mechanistic factors that distinguish it from standard aliphatic or aromatic alkynes.
A. Electronic Activation (The "Pull" Effect)
Standard alkynes (e.g., propargyl alcohol) are relatively electron-neutral. 6-ETP features an electron-deficient [1,2,4]triazolo[1,5-a]pyridine core. This heterocyclic scaffold exerts a strong inductive electron-withdrawing effect on the alkyne handle.
-
Result: The LUMO energy of the alkyne is lowered, increasing its electrophilicity.
-
Impact: This facilitates faster formation of the copper(I)-acetylide intermediate and accelerates the subsequent attack on the azide, resulting in reaction rates 5–10x faster than phenylacetylene under identical conditions.
B. Fluorogenic "Turn-On"
Unlike DBCO or propargyl amines, 6-ETP is often fluorogenic. The triazolopyridine core is a known fluorophore. Upon triazole formation, the extended conjugation frequently results in a bathochromic shift or a quantum yield increase (disruption of Photoinduced Electron Transfer - PET), allowing for "wash-free" imaging.
Comparative Benchmarking Data
The following data synthesizes performance metrics across three reagent classes: Standard (Phenylacetylene), Strained (DBCO), and Activated Heteroaryl (6-ETP).
| Metric | Standard Alkyne (Phenylacetylene) | Strained Alkyne (DBCO) | 6-ETP (Heteroaryl Alkyne) |
| Reaction Type | CuAAC (Copper-dependent) | SPAAC (Copper-free) | CuAAC (Copper-dependent) |
| Relative Rate ( | 1.0 (Baseline) | ~10² - 10³ | ~8.5 (Electronically Activated) |
| Steric Footprint | Small | Large / Bulky | Compact |
| Hydrophobicity | Low | High (Poor solubility) | Moderate (Amphiphilic) |
| Copper Requirement | High (0.1 - 1 mM) | None | Low (10 - 50 |
| Fluorescence | None | None (requires tag) | Intrinsic / Fluorogenic |
| Bio-Orthogonality | High | High (but thiol-reactive) | High |
Key Insight: 6-ETP fills the gap for applications requiring small molecule size (unlike DBCO) but faster kinetics than standard alkynes, with the added bonus of signal generation.
Experimental Protocol: Low-Copper Labeling with 6-ETP
Objective: Labeling of an azide-functionalized protein with 6-ETP while minimizing oxidative damage via reduced copper loading.
Materials
-
Protein-Azide: 50
M in PBS (pH 7.4). -
6-ETP Stock: 10 mM in DMSO.
-
CuSO
/ THPTA Complex: Premixed 1:5 ratio (Cu:Ligand). -
Sodium Ascorbate: 100 mM fresh stock.
Step-by-Step Workflow
-
Preparation: Dilute Protein-Azide to 45
L in PBS. -
Reagent Addition: Add 1
L of 6-ETP (200 M final). Note: The electronic activation allows lower equivalents than standard alkynes. -
Catalyst Initiation: Add 2
L of CuSO /THPTA premix (Final Cu concentration: 50 M). -
Reduction: Initiate reaction with 2
L Sodium Ascorbate (Final: 2.5 mM). -
Incubation: Incubate at 25°C for 30 minutes . (Standard alkynes typically require 1-2 hours).
-
Analysis: Analyze via SDS-PAGE (fluorescence scan) or LC-MS.
Visualizing the Advantage
The following diagrams illustrate the comparative reaction pathways and the specific activation mechanism of 6-ETP.
Diagram 1: Comparative Reaction Energy Landscape
This diagram visualizes why 6-ETP reacts faster than standard alkynes but requires copper, unlike strained systems.
Caption: Reaction energy comparison. 6-ETP lowers the activation barrier via electronic withdrawal (Yellow), offering a middle ground between slow standard CuAAC (Red) and bulky Cu-free SPAAC (Blue).
Diagram 2: The Fluorogenic "Turn-On" Workflow
This diagram details the self-validating nature of the 6-ETP protocol, where fluorescence confirms conjugation.
Caption: The 6-ETP workflow. The reaction is self-reporting; the formation of the triazole ring restores conjugation, triggering a strong fluorescent signal (Step 4).
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Brotherton, W. S., Michaels, H. A., Simmons, J. T., Clark, R. J., Dalal, N. S., & Zhu, L. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[1] Organic Letters. (Discusses chelation assistance and electronic activation in nitrogen-heterocycle alkynes). Link
-
Francisco, K. R. (2022). Structure-Activity and Structure-Property Relationships of Small Molecules: Synthesis of 6-ethynyl-triazolopyridine intermediates. UC San Diego Electronic Theses and Dissertations. Link
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews. (Benchmarking against strained alkynes). Link
-
Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.[2][3][4][5] European Journal of Medicinal Chemistry. (Review of the scaffold properties including fluorescence). Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
[1][2]
Executive Safety Directive
WARNING: REACTIVE INTERMEDIATE The primary disposal hazard of 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine is not its toxicity, but its terminal alkyne moiety.[1][2] Terminal alkynes can react with specific metals (Copper, Silver, Mercury) to form metal acetylides , which are highly shock-sensitive primary explosives.[1][2][3]
CORE DISPOSAL RULE:
NEVER dispose of this compound, or reaction mixtures containing it, into metal safety cans, copper plumbing, or containers previously used for copper-catalyzed reactions (e.g., Click chemistry, Sonogashira coupling) without prior metal decontamination.[1]
Physicochemical Hazard Profile
This compound combines a nitrogen-rich heterocycle with a reactive alkyne tail.[2]
| Parameter | Characteristic | Operational Implication |
| Chemical Structure | Triazolopyridine core + Ethynyl tail | High nitrogen content indicates potential for energetic decomposition if heated under confinement.[2] |
| Physical State | Solid (Powder/Crystal) | Dust explosion hazard if micronized.[2] |
| Reactivity | Terminal Alkyne | Forms explosive acetylides with Cu(I), Ag(I), Hg(II).[1][3][4] |
| Incompatibilities | Strong Oxidizers, Strong Bases, Heavy Metals | Bases can deprotonate the alkyne (pKa ~25), accelerating acetylide formation.[1] |
| Toxicity Class | Irritant / Acute Tox.[2] (Predicted) | Treat as H302/H312/H332 (Harmful by ingestion/contact/inhalation).[2][5][6] |
Disposal Decision Logic
The following decision tree dictates the safe workflow for disposal based on the state of the material (Pure Solid vs. Reaction Mixture).
Figure 1: Decision matrix for segregating ethynyl-heterocycle waste streams to prevent acetylide formation.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid (Expired or Excess Material)
Objective: Isolate the compound to prevent accidental mixing with incompatible waste streams. Method: Lab Packing (Composite Drumming).[2]
-
Do Not Dissolve: Do not attempt to dissolve large quantities of solid in solvent for disposal.[2] This increases the surface area for potential reaction and creates unnecessary liquid waste volume.
-
Primary Container: Ensure the solid is in a tightly sealed, non-metal container (Glass vial or HDPE bottle).
-
Labeling: Attach a hazardous waste label explicitly stating:
-
Secondary Containment: Place the primary container into a clear plastic bag (Ziploc).
-
Disposal: Place into a designated "Lab Pack" drum for incineration. Alert the waste contractor to the presence of a terminal alkyne.
Scenario B: Reaction Mixtures (e.g., Post-Click Chemistry)
Objective: Prevent formation of copper acetylides in the waste container. Context: Common synthesis involves Copper(I) catalysis.[2][3] If you pour Cu(I) and the Ethynyl compound into the same waste drum, you are manufacturing explosives.
-
Quenching the Catalyst (The "Kill" Step):
-
If Copper/Silver was used: Add a metal scavenger (e.g., QuadraSil® or equivalent thiol-based scavenger) to the reaction mixture and stir for 30 minutes. Filter off the solid scavenger (which now holds the metal).[2]
-
Alternative (Acid Wash): If the chemistry permits, wash the organic layer with dilute HCl (1M) or EDTA solution. This sequesters the metal ions into the aqueous phase, which must be disposed of as Aqueous Metal Waste.
-
-
Solvent Segregation:
-
Accumulation:
-
Label the container: "Flammable Organic Waste - Contains Terminal Alkynes - NO METALS."
-
Scenario C: Spill Cleanup
-
PPE: Nitrile gloves, lab coat, safety goggles.[1] (Avoid latex; nitrile offers better protection against organic heterocycles).[2]
-
Absorb: Use vermiculite or sand.[2] Do not use paper towels if the substance is in a concentrated oxidizable solution.[2]
-
Sweep: Use a plastic dustpan and brush (spark-proof).[2]
-
Decontaminate: Wipe the surface with a mild detergent and water.[2]
Regulatory & Waste Codes
Proper classification ensures compliance with EPA (RCRA) and EU regulations.[2]
| Regulatory Body | Waste Code | Classification Rationale |
| US EPA (RCRA) | D001 (Ignitable) | If solid/liquid flash point <60°C or combustible solid.[2] |
| US EPA (RCRA) | D003 (Reactive) | Conditional:[2] Only applies if the specific waste stream is determined to be unstable/explosive (e.g., dried out acetylides). |
| EU (EWC) | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1] |
| Transport (DOT) | UN 1325 | Flammable solid, organic, n.o.s.[1] (typical classification for solid ethynyl heterocycles). |
References
-
BenchChem. (2025).[2][3][4] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from [2]
-
Urbanski, T. (1967).[2] Chemistry and Technology of Explosives, Vol 3. Pergamon Press.[2] (Reference for Copper Acetylide sensitivity).
-
Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Codes D001/D003.[2][7] Retrieved from [2]
-
Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.[2] Elsevier.[2] (Reference for Acetylenic compounds and heavy metal incompatibility).
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Pyrazolo[1,5-a]pyridine derivatives. Retrieved from [2]
Personal Protective Equipment (PPE) & Handling Guide: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine requires a nuanced approach that goes beyond standard "white powder" protocols. This compound presents a dual-hazard profile: it is a reactive intermediate (due to the terminal alkyne) and a pharmacologically active scaffold (triazolopyridine core).
Standard Safety Data Sheets (SDS) often classify this only as an Irritant (H315/H319/H335). However, based on Structure-Activity Relationships (SAR), you must treat this as a High-Potency Compound (HPC) until specific toxicology data proves otherwise. The triazolopyridine moiety is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition (e.g., BRD4, EGFR) and antimicrobial activity.
Critical Structural Alerts:
-
Terminal Alkyne: Susceptible to forming explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).[1]
-
Nitrogen-Rich Heterocycle: Potential for high biological permeability and specific receptor binding.
Risk Assessment & PPE Selection Matrix
The selection of PPE is not static; it depends on the physical state of the compound. The following matrix synthesizes barrier protection with operational reality.
Table 1: PPE Specifications by Operational State
| Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Reaction/Purification) | Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (Standard 4-5 mil) | Laminate / Barrier Gloves (e.g., Silver Shield®) or Double Nitrile (Change every 15 mins) | Solid: Dust is the primary vector. Solution: The solvent (DMSO/DCM) drives permeation. Nitrile degrades rapidly in halogenated solvents, carrying the active compound through the skin. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood (Sash at lowest working height) | The H335 (Resp. Irritant) classification mandates engineering controls. N95 respirators are insufficient for organic vapors if the hood fails. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield (if >100mL) | Safety glasses do not seal against airborne dust or splashes. The alkyne group implies potential reactivity/exotherm; eyes must be fully sealed. |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Resistant Apron (over Lab Coat) | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat. |
Visualization 1: PPE Decision Logic
This logic flow ensures you select the correct barrier based on the solvent system, a critical oversight in many standard protocols.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.
Operational Protocols: Self-Validating Systems
A. Weighing & Transfer (The Static Hazard)
Triazolopyridines are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" onto gloves or balance surfaces.
-
Engineering Control: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
The "Tape Test" (Self-Validation): Before weighing, place a small strip of dark tape near the balance. If you see white dust accumulating on it after weighing, your transfer technique is generating aerosols. Adjust technique or use a flow-containment enclosure.
-
Tooling: Use plastic or ceramic spatulas . Avoid metal spatulas if possible to negate any theoretical risk of mechanical friction initiating an acetylide reaction (though low risk with aryl alkynes, it is a "best practice" habit).
B. Reaction Setup (The Acetylide Risk)
The terminal alkyne (C≡C-H) is the critical control point.
-
Exclusion of Metals: Ensure reaction vessels, stir bars, and spatulas are free of copper, silver, or mercury residues.
-
Why: Formation of Copper(I) acetylide is a known explosion hazard, even in trace amounts.
-
-
Inert Atmosphere: Flush headspace with Nitrogen or Argon.
-
Why: While the compound is relatively stable, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, degrading your material and altering its toxicity profile.
-
C. Waste Disposal Strategy
Never dispose of this compound down the drain.
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Contains Terminal Alkyne."
-
Liquid Waste:
-
DO NOT mix with metal-containing waste streams (e.g., waste from Click Chemistry using Cu catalysts) unless the alkyne has been fully consumed.
-
Quenching: If disposing of unreacted starting material, treat the solution with a mild acid (e.g., dilute HCl) to protonate any potential acetylide species before disposal into the organic waste stream.
-
Emergency Response & Decontamination
Spill Response Logic
In the event of a spill, speed and containment are vital.[2] The following workflow utilizes the "Protect-Contain-Clean" methodology.
Visualization 2: Spill Response Workflow
Figure 2: Step-by-step spill response protocol prioritizing dust containment and solvent absorption.
Decontamination Solution
For final surface cleaning, use a two-step process:
-
Solubilization: Wipe with ethanol or isopropanol (triazolopyridines have poor water solubility).
-
Removal: Follow with a soap and water wash to remove surfactant residues. Note: Do not use bleach (sodium hypochlorite) as a first step, as it may react unpredictably with the alkyne or nitrogen heterocycle.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link][3]
-
National Institutes of Health (NIH). (2023). Triazolopyridine-Based Inhibitors and Safety Profiles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
